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4-Chloro-2-iodo-5-methylphenol Documentation Hub

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  • Product: 4-Chloro-2-iodo-5-methylphenol
  • CAS: 2088367-37-5

Core Science & Biosynthesis

Foundational

Technical Handling & Safety Monograph: 4-Chloro-2-iodo-5-methylphenol

[1][2] Core Identity & Molecular Architecture[2] 4-Chloro-2-iodo-5-methylphenol is a specialized halogenated phenolic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Core Identity & Molecular Architecture[2]

4-Chloro-2-iodo-5-methylphenol is a specialized halogenated phenolic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in its chemoselective orthogonality : it possesses three distinct functional handles—a phenolic hydroxyl, a labile iodo group, and a robust chloro group—allowing for sequential functionalization in multi-step organic synthesis.[1][2]

Physicochemical Profile[1][2][3][4]
PropertyDataNote
CAS Number 2088367-37-5Verified Registry ID
Molecular Formula

Molecular Weight 268.48 g/mol High halogen density
Appearance Off-white to pale yellow solidLight Sensitive (Darkens on exposure)
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in WaterLipophilic character (

)
Acidity (

)

(Predicted)
More acidic than phenol due to halogen induction
Melting Point Solid (Range varies by purity, typically >50°C)
Structural Visualization

The following diagram illustrates the functional group topology that dictates both its reactivity and safety profile.

G Center Benzene Core OH 1-OH (Phenolic) Acidity & H-Bonding Center->OH Pos 1 Iodo 2-Iodo (Labile) Soft Electrophile (Suzuki/Sonogashira) Center->Iodo Pos 2 (Ortho) Chloro 4-Chloro (Robust) Hard Electrophile (Late-stage activation) Center->Chloro Pos 4 (Para) Methyl 5-Methyl Steric Bulk Lipophilicity Center->Methyl Pos 5 (Meta) Iodo->OH Ortho-effect (H-bond acceptor)

Figure 1: Functional group topology of 4-Chloro-2-iodo-5-methylphenol.[1][2] The ortho-iodo position renders the C-I bond highly reactive to Pd-catalysis but also susceptible to photolytic cleavage.[1][2]

Strategic Utility in Drug Discovery[1][2][8]

This compound is not merely a solvent or reagent; it is a scaffold builder .[1][2] In medicinal chemistry, it serves as a critical "linchpin" intermediate.[1][2]

Chemoselective Reactivity

The primary utility drives from the bond dissociation energy difference between the C-I and C-Cl bonds.[1][2]

  • C-I Bond: Weaker (

    
    ), reacts first under mild Pd(0) conditions (e.g., Suzuki-Miyaura coupling).[1][2]
    
  • C-Cl Bond: Stronger (

    
    ), remains intact during the initial coupling, preserving a handle for subsequent transformations.[1][2]
    
Application Workflow

The following logic flow demonstrates a typical synthesis campaign where this material is employed to construct biaryl drug precursors.

ReactionLogic Start Starting Material 4-Chloro-2-iodo-5-methylphenol Step1 Step 1: Chemoselective Coupling (Targeting C-I Bond) Start->Step1 Reagent Boronic Acid / Ester (R-B(OH)2) Reagent->Step1 Catalyst Catalyst System Pd(dppf)Cl2 / Base Catalyst->Step1 Activation Intermediate Biaryl Intermediate (Cl group intact) Step1->Intermediate Yields Step2 Step 2: Late-Stage Diversification (Targeting C-Cl or OH) Intermediate->Step2

Figure 2: Synthetic logic flow utilizing the reactivity difference between Iodo and Chloro substituents.

Comprehensive Hazard Analysis (GHS)

As a halogenated phenol, this compound exhibits both corrosive and systemic toxic properties.[1][2] It must be handled with the assumption that it can penetrate the skin and cause severe damage.[1][2]

GHS Classification (Inferred)

Based on structural analogs (e.g., chlorocresols) and halogenated phenol data.[2]

Hazard ClassCategoryH-CodeStatementMechanism
Skin Corrosion/Irritation Cat 2 / 1BH315 / H314 Causes skin irritation/burns.[1]Phenolic proton acidity denatures proteins; halogens increase lipophilicity and penetration.[1][2]
Serious Eye Damage Cat 1 / 2AH318 / H319 Causes serious eye damage.[1][2]Corrosive action on corneal tissue.[1][2]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1]Mucosal irritation from dust/vapor.[1][2]
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1][2]Systemic phenolic poisoning (uncoupling of oxidative phosphorylation).[2]
Aquatic Toxicity Acute 1H400 Very toxic to aquatic life.[1][2]Halogenated phenols are persistent and bioaccumulative.[1][2]
Specific Chemical Hazards[1][2]
  • Photolytic Instability: The C-I bond is light-sensitive.[1][2] Exposure to UV/ambient light can liberate iodine radicals (

    
    ), leading to sample degradation and potential formation of toxic iodine vapors.[1][2]
    
  • Thermal Decomposition: Heating above decomposition temperature releases toxic gases: Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Chlorinated/Iodinated dibenzodioxins (trace potential).[2]

Advanced Handling Protocols

Standard laboratory PPE is insufficient. The lipophilic nature of the methyl and halogen groups enhances skin permeation rates compared to phenol.[1][2]

Engineering Controls
  • Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Containment Enclosure .[1][2]

  • Light Protection: All storage vessels must be amber glass or wrapped in aluminum foil.[1][2] Reactions should be run in the dark or under low-actinic light if prolonged.[1][2]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands (Primary) Double Gloving: Nitrile (Outer) + Laminate/Silver Shield (Inner)Standard nitrile degrades rapidly against halogenated phenols in solution.[1][2]
Eyes Chemical Goggles + Face ShieldSafety glasses do not protect against corrosive dust or splashes.[1][2]
Respiratory N95 (Solids) or P100 (if micronized)Prevents inhalation of irritant dust.[1][2]
Body Tyvek Lab Coat or Chemical ApronCotton absorbs phenols and holds them against the skin.[1][2]
Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended to prevent oxidation of the iodide.[2]

  • Container: Tightly sealed amber glass.[1][2]

Emergency Response & Toxicology

Critical Note: Water alone is often ineffective for washing off phenols due to their low solubility.[1][2]

First Aid Protocols
  • Skin Contact (The "PEG Protocol"):

    • Immediately wipe off excess solid.[1][2]

    • Do NOT flush with water initially (unless PEG is unavailable).[2] Water can spread the lipophilic phenol over a larger surface area.[1][2]

    • Wash the area with Polyethylene Glycol 300 or 400 (PEG-300/400) or a mixture of PEG/Methylated Spirits for at least 15 minutes.[1][2]

    • If PEG is unavailable, use massive amounts of soap and water.[1][2]

  • Eye Contact: Irrigate immediately with saline or water for 30 minutes.[1][2] Consult an ophthalmologist immediately.

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (cough, wheezing) develop, seek medical attention.[1][2]

Toxicological Mechanism

Halogenated phenols act as uncouplers of oxidative phosphorylation .[1][2]

  • Mechanism: They shuttle protons across the mitochondrial membrane, destroying the proton gradient required for ATP synthesis.[1][2]

  • Symptoms: Hyperthermia, metabolic acidosis, rapid fatigue, and in severe cases, cardiac arrest.[1][2]

Ecological Fate & Disposal[1][2]

  • Persistence: The presence of Chlorine and Iodine on the ring makes this compound resistant to rapid biodegradation.[1][2]

  • Disposal:

    • Do NOT dispose of down the drain.[1][2]

    • Collect as Halogenated Organic Waste .[1][2]

    • Incineration requires scrubbers to capture acid gases (HCl, HI).[1][2]

References

  • Chemical Identity & CAS
  • Synthesis & Application

    • United States Patent US 11,352,330 B2. (2020).[2][3] Preparation of substituted benzonitriles via Suzuki coupling. Google Patents. Retrieved February 5, 2026, from [1]

  • Safety & Toxicology (Analogous Data)

    • PubChem.[1][2][4] (n.d.). Compound Summary: 4-Chloro-2-methylphenol (Chlorocresol).[1][2] National Library of Medicine.[1][2] Retrieved February 5, 2026, from [Link][1]

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 4-Chloro-2-iodo-5-methylphenol

[1] Executive Summary 4-Chloro-2-iodo-5-methylphenol is a polyhalogenated phenolic compound characterized by significant lipophilicity and specific steric constraints due to the ortho-iodine substituent.[1] While widely...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-2-iodo-5-methylphenol is a polyhalogenated phenolic compound characterized by significant lipophilicity and specific steric constraints due to the ortho-iodine substituent.[1] While widely used as a scaffold in fragment-based drug discovery (FBDD) and as a coupling partner in Suzuki-Miyaura cross-coupling reactions, its poor aqueous solubility presents challenges in bioassay formulation.[1]

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). It establishes a self-validating protocol for stock solution preparation, ensuring compound stability and data reproducibility in downstream applications.

Physicochemical Profile & Solvation Mechanisms[1]

To optimize solubility, one must understand the molecular forces at play. This compound features a hydrophobic toluene core modified by electron-withdrawing halogens and a polar hydroxyl group.[1]

PropertyValue (Predicted/Empirical)Impact on Solubility
Molecular Weight ~268.48 g/mol Moderate size; kinetics of dissolution may be slow without agitation.[1]
LogP (Octanol/Water) ~3.5 – 4.2Highly lipophilic. Insoluble in water; requires organic co-solvents.[1]
pKa (Phenolic -OH) ~8.5 – 9.5The ortho-iodine and para-chlorine increase acidity relative to cresol.[1]
H-Bond Donor 1 (Phenolic -OH)Capable of H-bonding with DMSO (Sulfonyl oxygen).[1]
Intramolecular Bond O-H ··· ILikely formation of an intramolecular hydrogen bond, reducing polarity.
The Ortho-Effect

The iodine atom at the C2 position is critical.[1] Large halogens at the ortho position often form an intramolecular hydrogen bond with the phenolic hydroxyl group. This "locks" the proton, making the molecule more lipophilic and less available for intermolecular hydrogen bonding with protic solvents like methanol, potentially slowing dissolution rates compared to DMSO.

Solubility Analysis: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Recommended) Solubility Capacity: High (>100 mM typically achievable)

DMSO is the superior solvent for this compound due to its high dielectric constant and ability to disrupt the intramolecular O-H···I bond. DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the phenolic proton.

  • Mechanism: The sulfonyl oxygen of DMSO binds to the phenolic hydrogen, while the methyl groups of DMSO interact with the lipophilic halogenated ring via van der Waals forces.

  • Application: Ideal for preparing high-concentration stock solutions (e.g., 10-100 mM) for long-term storage (-20°C).[1]

  • Caveat: DMSO is hygroscopic.[1] Absorbed water will drastically reduce the solubility of this lipophilic phenol, leading to "crashing out" (precipitation) over time.

Methanol (MeOH)

Status: Secondary Solvent Solubility Capacity: Moderate to High

Methanol is effective but less powerful than DMSO for polyhalogenated aromatics.[1] It is a protic solvent, acting as both an H-bond donor and acceptor.[1]

  • Mechanism: Methanol competes for hydrogen bonding but lacks the dipolar aprotic strength to fully solvate the hydrophobic halogenated core as efficiently as DMSO at saturation limits.

  • Application: Preferred for LC-MS sample preparation (mobile phase compatibility) or reactions where solvent removal (evaporation) is required.[1]

  • Caveat: High volatility leads to concentration drift.[1] Not recommended for long-term stock storage.[1]

Technical Workflow: Solubility Determination

Do not rely on literature values alone. Purity variations and polymorphs affect solubility.[1] Use this self-validating workflow to determine the "Working Solubility Limit" (WSL).

Diagram: Solvation Decision Logic

SolubilityWorkflow Start Start: 4-Chloro-2-iodo-5-methylphenol Solid Choice Select Solvent System Start->Choice DMSO_Path DMSO (Stock Storage) Choice->DMSO_Path Bioassay/Storage MeOH_Path Methanol (Analytical/LC-MS) Choice->MeOH_Path Chromatography Step1 Weigh ~5 mg into Amber Vial DMSO_Path->Step1 MeOH_Path->Step1 Step2 Add Solvent stepwise (100 µL aliquots) Step1->Step2 Step3 Agitation: Vortex (30s) + Sonicate (5 min) Step2->Step3 Check Visual Inspection (Clear vs. Turbid) Step3->Check Success Solubilized Calculate Conc. Check->Success Clear Fail Precipitate Add more solvent Check->Fail Turbid Fail->Step2

Figure 1: Step-wise decision tree for solubility determination and solvent selection.

Experimental Protocol: Preparation of 100 mM Stock

Materials:

  • Compound: 4-Chloro-2-iodo-5-methylphenol[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Procedure:

  • Gravimetric Measurement: Weigh approximately 26.8 mg of the compound.[1] Record the exact mass (e.g.,

    
     mg).
    
  • Volume Calculation: Calculate the required volume of DMSO to achieve 100 mM.

    
    
    Example:
    
    
    
    mL.[1]
  • Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5-10 minutes.

    • Note: Sonicating iodine-containing compounds for excessive periods (>20 min) can induce degradation (deiodination).[1] Monitor temperature.

  • Validation: Inspect against a light source. The solution must be strictly clear and colorless to pale yellow. Any turbidity indicates incomplete solvation.[1]

Handling, Stability & Safety

Iodine Instability (Light Sensitivity)

Aryl iodides possess a weak C-I bond relative to C-Cl.[1] Exposure to UV or intense visible light can cause homolytic cleavage, liberating iodine radicals and turning the solution yellow/brown over time.

  • Protocol: Always use amber vials . Wrap clear vessels in aluminum foil during bench work.

Hygroscopicity Management

DMSO absorbs atmospheric water.[1] At water contents >10%, the solubility of this lipophilic phenol drops exponentially.

  • Protocol: Use "Single-Use" DMSO aliquots or store DMSO over 3Å or 4Å molecular sieves.

Oxidation

Phenols are prone to oxidation to quinones, especially in basic solutions.

  • Protocol: Maintain stock solutions slightly acidic or neutral. Do not store in basic buffers. Purge headspace with Nitrogen/Argon for long-term storage (>1 month).

References

  • PubChem. 4-Chloro-2-methylphenol (Analogous Structure Data).[1][2] National Library of Medicine.[1] Accessed October 2023.[1][3][4] [Link]

  • Mota, F. L., et al. "Solubility of phenolic compounds in water and organic solvents." ResearchGate / Industrial & Engineering Chemistry Research, 2008. (Mechanistic insight into phenolic solvation). [Link]

Sources

Foundational

Technical Guide to the Physicochemical Characterization of 4-Chloro-2-iodo-5-methylphenol

Executive Summary This document, therefore, serves a dual purpose: first, to provide a scientifically reasoned estimation of these properties based on a comparative analysis of structurally similar analogues; and second,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document, therefore, serves a dual purpose: first, to provide a scientifically reasoned estimation of these properties based on a comparative analysis of structurally similar analogues; and second, to present a robust, field-proven experimental protocol for the empirical determination and validation of these characteristics. This guide is intended for researchers in drug development and chemical synthesis who may be working with novel halogenated phenolic compounds.

Chemical Identity and Structure

The first step in any rigorous chemical analysis is the unambiguous definition of the molecule's structure and identifiers.

  • IUPAC Name: 4-Chloro-2-iodo-5-methylphenol

  • Molecular Formula: C₇H₆ClIO

  • Molecular Weight: 284.48 g/mol

  • CAS Number: Not assigned or found in public databases.

The molecular structure consists of a phenol ring substituted with a chlorine atom at position 4, an iodine atom at position 2, and a methyl group at position 5, relative to the hydroxyl group at position 1.

Caption: 2D Structure of 4-Chloro-2-iodo-5-methylphenol.

Predicted Physical Properties

In the absence of direct experimental data, we can formulate a hypothesis on the physical properties of the target compound by analyzing its structural components and comparing them to known analogues.

Predicted Physical Appearance

Substituted phenols of this class are typically crystalline solids at room temperature. The color can range from white to off-white, yellow, or brown, depending on purity and the presence of oxidized phenolic impurities. It is predicted that 4-Chloro-2-iodo-5-methylphenol will be an off-white to pale yellow or tan crystalline solid .

Estimated Melting Point

The melting point of a crystalline solid is highly sensitive to molecular weight, symmetry, and the strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces). The introduction of a large, polarizable iodine atom, in addition to the chlorine atom, is expected to significantly increase the molecular weight and enhance intermolecular forces compared to simpler analogues.

The table below summarizes the melting points of structurally related compounds to provide a basis for estimation.

CompoundCAS NumberKey Structural Difference from TargetMelting Point (°C)
4-Chloro-2-methylphenol 1570-64-5Lacks iodine at position 242 - 51 °C[1]
4-Chloro-3-methylphenol 59-50-7Isomer; lacks iodine63 - 65 °C
4-Iodo-2-methylphenol 60577-30-2Lacks chlorine; iodine at position 467 - 68 °C
Chlorothymol 89-68-9Isopropyl group at position 2 instead of iodine59 - 62 °C[2]

Analysis and Estimation: The replacement of a hydrogen atom in 4-Chloro-2-methylphenol (mp 42-51 °C) with a heavy iodine atom will substantially increase the molecular weight and London dispersion forces. This effect typically leads to a significant elevation of the melting point. Comparing it to 4-Iodo-2-methylphenol (mp 67-68 °C), our target molecule has the additional polar influence of a chlorine atom. Therefore, it is scientifically reasonable to predict that the melting point of 4-Chloro-2-iodo-5-methylphenol will be higher than its non-iodinated and non-chlorinated analogues, likely in the range of 75-90 °C . This remains a hypothesis pending experimental verification.

Experimental Protocol for Physical Characterization

The following section details the standard operating procedure for determining the physical appearance and melting point of a novel compound like 4-Chloro-2-iodo-5-methylphenol. This protocol is designed to ensure accuracy, reproducibility, and data integrity.

Workflow for Physical Property Determination

The logical flow for characterizing a newly synthesized compound is outlined below. It begins with purification to ensure that the measured properties are intrinsic to the molecule and not artifacts from impurities.

A Crude Synthesized Product B Purification (e.g., Recrystallization, Column Chromatography) A->B C Purity Assessment (TLC, HPLC, NMR) B->C D Visual Inspection for Physical Appearance C->D If pure E Melting Point Determination D->E F Data Archiving & Reporting E->F

Caption: Workflow for the characterization of a novel compound.

Protocol for Melting Point Determination

Causality: The melting point range provides a crucial, rapid assessment of a sample's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance, while a broad and depressed range suggests the presence of impurities.

Apparatus:

  • Calibrated digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

  • Reference standard with a known melting point (e.g., Benzoin)

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will depress the melting point.

    • Place a small amount of the crystalline solid into a mortar and grind it into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.

    • Tap the open end of a capillary tube into the powder to pack a small amount of sample into the sealed end.

    • Firmly tap the bottom of the tube on a hard surface or drop it down a long glass tube to compact the powder to a height of 2-3 mm. A dense packing is critical for accurate measurement.

  • Instrument Calibration (Trustworthiness Pillar):

    • Before analyzing the unknown sample, run a melting point determination on a certified reference standard.

    • The measured value should be within the acceptable tolerance (e.g., ± 0.5 °C) of the certified value. If not, the instrument requires recalibration. This step validates the instrument's performance.

  • Measurement:

    • Rapid Scan (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly identify an approximate melting temperature.

    • Fine Scan (Mandatory): Prepare a new capillary. Set the starting temperature to at least 10 °C below the approximate melting point found in the rapid scan.

    • Set the heating ramp rate to a slow, controlled value, typically 1-2 °C per minute . A slow ramp is essential for allowing the system to remain in thermal equilibrium, preventing overshooting of the true melting point.

    • Record two temperatures:

      • T₁: The temperature at which the first drop of liquid appears.

      • T₂: The temperature at which the entire solid phase has completely melted into a clear liquid.

    • The reported melting point is the range T₁ – T₂ .

  • Repeatability: Perform the measurement in triplicate to ensure the result is reproducible.

Protocol for Documenting Physical Appearance

Causality: A detailed description of the physical appearance serves as a primary identifier for a chemical sample and can be an initial indicator of its purity or degradation over time.

Methodology:

  • Place approximately 10-20 mg of the sample on a clean, white watch glass or weighing paper.

  • Observe the sample against a white background under bright, neutral laboratory lighting.

  • Record the Color: Use precise descriptors (e.g., pure white, off-white, pale yellow, tan).

  • Record the Form: Describe the nature of the solid (e.g., crystalline powder, fine needles, granular solid, amorphous powder). Observation under a low-power microscope can aid in this description.

  • The complete description should be recorded in the laboratory notebook (e.g., "4-Chloro-2-iodo-5-methylphenol was isolated as a pale yellow crystalline powder").

Conclusion

While experimental data for 4-Chloro-2-iodo-5-methylphenol is not present in the public domain, a reasoned analysis of its structural analogues suggests it is a crystalline solid with a melting point likely in the range of 75-90 °C. This guide provides the necessary, robust protocols for any research scientist to empirically determine and validate the melting point and physical appearance of this, or any other novel, compound. Adherence to these detailed methodologies ensures the generation of trustworthy and reproducible data critical for advancing drug development and chemical research.

References

  • Thermo Fisher Scientific. (n.d.). 4-Chloro-2-methylphenol, 97%.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-isopropyl-5-methylphenol 99%.
  • Sigma-Aldrich. (n.d.). 4-Iodo-2-methylphenol 97%.
  • Fisher Scientific. (n.d.). 4-Chloro-2-isopropyl-5-methylphenol, 99%.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-methylphenol for synthesis.

Sources

Exploratory

A Comparative Technical Guide to 4-Chloro-2-iodo-5-methylphenol and 4-Chlorothymol for Researchers and Drug Development Professionals

Introduction In the landscape of pharmaceutical research and development, the precise understanding of molecular structure and its correlation with chemical and biological activity is paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise understanding of molecular structure and its correlation with chemical and biological activity is paramount. This guide provides an in-depth technical comparison of two closely related phenolic compounds: 4-Chloro-2-iodo-5-methylphenol and 4-chlorothymol. While both molecules share a chlorinated phenolic core, the introduction of an iodine atom in the former dramatically alters its physicochemical properties and potential biological applications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential utility of these compounds. We will delve into the nuances of their chemical behavior, spectroscopic signatures, and biological activities, providing a solid foundation for informed experimental design and application.

Molecular Structure and Physicochemical Properties: A Tale of Two Halogens

The fundamental difference between 4-Chloro-2-iodo-5-methylphenol and 4-chlorothymol lies in the substitution pattern on the phenol ring. 4-Chlorothymol, a derivative of the natural monoterpenoid thymol, possesses a chlorine atom at position 4 and an isopropyl group at position 2. In contrast, 4-Chloro-2-iodo-5-methylphenol features a chlorine at position 4 and an iodine atom at position 2. This seemingly minor alteration has significant implications for the molecule's size, polarity, and reactivity.

Caption: Proposed synthetic workflow for 4-Chlorothymol.

Experimental Protocol: Synthesis of 4-Chlorothymol

  • Dissolution: Dissolve thymol (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1 equivalent) in the same solvent to the cooled thymol solution over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice-cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-chlorothymol by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white crystalline solid. [1]

Proposed Synthesis of 4-Chloro-2-iodo-5-methylphenol

As there is no direct literature on the synthesis of 4-Chloro-2-iodo-5-methylphenol, a plausible synthetic route would involve the iodination of a suitable precursor, such as 4-chloro-3-methylphenol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, iodination is expected to occur at the ortho position (position 2).

dot

G Precursor 4-Chloro-3-methylphenol Iodination Iodination Precursor->Iodination IodinatingAgent Iodinating Agent (e.g., I2, NIS) IodinatingAgent->Iodination Catalyst Catalyst/Promoter (e.g., H2O2, acid) Catalyst->Iodination Solvent Solvent (e.g., Methanol, Water) Solvent->Iodination Workup Aqueous Work-up & Purification Iodination->Workup Product 4-Chloro-2-iodo-5-methylphenol Workup->Product

Caption: Proposed synthetic workflow for 4-Chloro-2-iodo-5-methylphenol.

Proposed Experimental Protocol: Synthesis of 4-Chloro-2-iodo-5-methylphenol

This protocol is based on general methods for the iodination of phenols. [1][2]

  • Dissolution: Dissolve 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent such as methanol or a water/methanol mixture.

  • Addition of Iodinating Agent: Add molecular iodine (I₂) (1.1 equivalents) to the solution.

  • Addition of Oxidizing Agent/Catalyst: To facilitate the electrophilic iodination, an oxidizing agent such as hydrogen peroxide (H₂O₂) can be added dropwise. [2]Alternatively, a catalytic amount of a strong acid can be used with an iodine source like N-iodosuccinimide (NIS). [1]4. Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to isolate 4-Chloro-2-iodo-5-methylphenol.

Spectroscopic and Analytical Characterization

The structural differences between these two molecules are readily discernible through various spectroscopic techniques.

Table 2: Comparative Spectroscopic Data

Technique4-Chlorothymol4-Chloro-2-iodo-5-methylphenol (Predicted)Reference
¹H NMR Aromatic protons, isopropyl protons (septet and doublet), methyl protons (singlet), and hydroxyl proton (broad singlet).Aromatic protons, methyl protons (singlet), and hydroxyl proton (broad singlet). Absence of isopropyl signals.[3]
¹³C NMR Signals corresponding to the aromatic carbons, isopropyl carbons, and the methyl carbon.Signals for aromatic carbons and the methyl carbon. The carbon bearing the iodine will show a characteristic downfield shift.[3]
Mass Spec (EI) Molecular ion peak at m/z 184/186 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation pattern showing loss of the isopropyl group.Molecular ion peak at m/z 284/286. Characteristic fragmentation would involve the loss of iodine and/or chlorine.[3]
FT-IR Broad O-H stretch (~3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C=C aromatic stretches, and a C-Cl stretch.Similar to 4-chlorothymol with a broad O-H stretch, aromatic C-H and C=C stretches, and a C-Cl stretch. A C-I stretch would be present at a lower frequency.[3]

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).

    • Acquire the mass spectrum over an appropriate m/z range.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Biological Activities and Potential Applications

The structural modifications between 4-chlorothymol and its iodinated counterpart are expected to lead to distinct biological profiles.

4-Chlorothymol: A Potent Antimicrobial Agent

4-Chlorothymol has demonstrated significant antimicrobial and antiplasmodial activities. [4][5]Its mechanism of action is believed to involve the disruption of the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. [4]This oxidative damage to vital cellular components ultimately results in cell death.

dot

G Chlorothymol 4-Chlorothymol CellMembrane Microbial Cell Membrane Chlorothymol->CellMembrane Penetrates RedoxSystem Cellular Redox System (e.g., Glutathione Reductase) CellMembrane->RedoxSystem Interacts with ROS Increased Reactive Oxygen Species (ROS) RedoxSystem->ROS Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Damage to DNA, Proteins, Lipids OxidativeStress->CellDamage CellDeath Cell Death CellDamage->CellDeath

Caption: Proposed mechanism of antimicrobial action for 4-Chlorothymol.

The established antimicrobial properties of 4-chlorothymol make it a valuable candidate for further investigation in the development of new antiseptics, disinfectants, and potentially as an adjuvant in antimicrobial therapies.

4-Chloro-2-iodo-5-methylphenol: A Frontier for Exploration

The biological activity of 4-Chloro-2-iodo-5-methylphenol has not been reported. However, based on the known bioactivities of iodinated phenols, several potential applications can be postulated. The presence of iodine can enhance antimicrobial activity and may also impart other properties, such as antifungal or antiviral effects. Iodinated compounds are also utilized as contrast agents in medical imaging. Further research is warranted to explore the biological profile of this novel compound. The increased lipophilicity due to the iodine atom may enhance its ability to cross biological membranes, potentially leading to improved bioavailability and efficacy in certain applications.

Conclusion and Future Directions

This technical guide has provided a detailed comparative analysis of 4-Chloro-2-iodo-5-methylphenol and 4-chlorothymol. While 4-chlorothymol is a well-characterized compound with proven antimicrobial efficacy, 4-Chloro-2-iodo-5-methylphenol represents an unexplored molecule with significant potential. The proposed synthetic route and predicted properties of the iodinated analogue offer a solid starting point for its synthesis and characterization.

For researchers in drug development, the key takeaways are:

  • 4-Chlorothymol: A promising lead compound for the development of novel antimicrobial agents, with a known mechanism of action that can be further exploited.

  • 4-Chloro-2-iodo-5-methylphenol: A novel chemical entity that warrants investigation for its potential biological activities, particularly in the antimicrobial and antifungal arenas.

Future research should focus on the successful synthesis and purification of 4-Chloro-2-iodo-5-methylphenol, followed by comprehensive spectroscopic and biological evaluation. A direct comparison of its antimicrobial potency and spectrum of activity against 4-chlorothymol will be crucial in determining its potential advantages and applications in the pharmaceutical and life sciences industries.

References

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google P
  • Chlorothymol | C10H13ClO | CID 6982 - PubChem. (URL: [Link])

  • 4-Chlorothymol Exerts Antiplasmodial Activity Impeding Redox Defense System in Plasmodium falciparum - PMC. (URL: [Link])

  • (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - ResearchGate. (URL: [Link])

  • 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem. (URL: [Link])

  • Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol - ResearchGate. (URL: [Link])

  • 4-Chlorothymol - C10H13ClO - ChemBK. (URL: [Link])

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (URL: [Link])

  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol - ResearchGate. (URL: [Link])

  • A biological synthesis of Chlorothymol - TU Delft Repository. (URL: [Link])

  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Synthesis of biaryl ethers from 4-Chloro-2-iodo-5-methylphenol

Application Note: High-Fidelity Synthesis of Biaryl Ethers from 4-Chloro-2-iodo-5-methylphenol Part 1: Executive Summary & Strategic Logic The synthesis of biaryl ethers using 4-Chloro-2-iodo-5-methylphenol (CIMP) presen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Biaryl Ethers from 4-Chloro-2-iodo-5-methylphenol

Part 1: Executive Summary & Strategic Logic

The synthesis of biaryl ethers using 4-Chloro-2-iodo-5-methylphenol (CIMP) presents a unique chemoselective challenge and opportunity in medicinal chemistry.[1] This scaffold contains three distinct reactive sites:

  • Phenolic Hydroxyl (-OH): A nucleophile for O-alkylation/arylation.[1]

  • Aryl Iodide (-I): A highly reactive electrophile for cross-coupling (Suzuki, Sonogashira).[1]

  • Aryl Chloride (-Cl): A latent electrophile, stable under conditions that activate the iodide.[1]

The Core Challenge: Traditional metal-catalyzed etherification (Buchwald-Hartwig or Ullmann) typically employs aryl halides as electrophiles.[1] If one attempts to couple CIMP (as the nucleophile) with an external aryl halide using Palladium or Copper, the catalyst often fails to distinguish between the external halide and the internal aryl iodide of the CIMP scaffold. This leads to oligomerization, self-coupling, or dehalogenation.[1]

The Solution: To synthesize biaryl ethers while preserving the valuable aryl iodide for downstream diversification, we must employ Orthogonal Coupling Strategies . This guide details two high-fidelity protocols that bypass the reactivity of the aryl iodide:

  • Protocol A: Copper(II)-Mediated Chan-Lam Coupling (Coupling with Aryl Boronic Acids).

  • Protocol B: SNAr Nucleophilic Substitution (Coupling with Electron-Deficient Aryl Fluorides).

Part 2: Decision Matrix & Workflow

Before selecting a protocol, analyze the electronic nature of your desired coupling partner (the "Target Ring").

G Start Start: 4-Chloro-2-iodo-5-methylphenol Decision Analyze Coupling Partner (Target Ring) Start->Decision RouteA Partner is Electron-Rich or Neutral (e.g., Phenyl, Tolyl, Anisyl) Decision->RouteA Use Boronic Acids RouteB Partner is Electron-Deficient (e.g., Nitro-benzene, Pyridine, Nitrile) Decision->RouteB Use Aryl Fluorides Method1 METHOD 1: Chan-Lam Coupling Reagent: Aryl Boronic Acid Catalyst: Cu(OAc)2 Mechanism: Oxidative Coupling RouteA->Method1 Method2 METHOD 2: S_NAr Substitution Reagent: Aryl Fluoride Catalyst: None (Base only) Mechanism: Nucleophilic Aromatic Substitution RouteB->Method2 Outcome Target: Biaryl Ether (Retaining Ar-I and Ar-Cl) Method1->Outcome Method2->Outcome

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on the electronic properties of the target ring.

Part 3: Detailed Experimental Protocols

Protocol A: Copper-Mediated Chan-Lam Coupling

Best For: Electron-neutral or electron-rich coupling partners.[1][2] Mechanism: This reaction utilizes Cu(II) oxidative coupling.[1] Crucially, it does not involve a Cu(0) or Pd(0) species that would undergo oxidative addition into the C-I bond, thereby preserving the aryl iodide integrity [1].

Reagents & Stoichiometry:

Component Equiv. Role
CIMP (Scaffold) 1.0 Nucleophile
Aryl Boronic Acid 2.0 Coupling Partner
Cu(OAc)₂ 1.0 Mediator (Stoichiometric preferred for speed)*
Pyridine 3.0 Ligand/Base
Molecular Sieves (4Å) 200 mg/mmol Water Scavenger (Critical)

| Dichloromethane (DCM) | 0.1 M | Solvent |[1]

*Note: Catalytic variants (10-20 mol%) are possible but often require O₂ balloons and longer times.[1] For high-value scaffolds, stoichiometric Cu ensures completion.[1]

Step-by-Step Methodology:

  • Activation: Flame-dry a round-bottom flask and cool under Argon. Add activated 4Å molecular sieves.[1]

  • Charging: Add CIMP (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Solvation: Add anhydrous DCM (Concentration ~0.1 M). The solution will appear heterogeneous (blue/green suspension).[1]

  • Ligand Addition: Add Pyridine (3.0 equiv) dropwise.[1] The color typically deepens to a dark blue/green.

  • Atmosphere: If using stoichiometric Cu, run under open air (with a drying tube).[1] If using catalytic Cu, purge with O₂ and maintain a balloon of O₂.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours.

    • Self-Validating Check: Monitor by TLC.[1] The boronic acid spot often streaks; focus on the disappearance of the phenol (CIMP).

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry over Na₂SO₄.[1] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Stalled Reaction: If conversion stops at 50%, add a fresh portion of Boronic acid (0.5 equiv) and Pyridine.

  • De-iodination: Rare in Chan-Lam, but if observed, ensure the temperature is strictly 25°C and avoid heating.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best For: Highly electron-deficient partners (e.g., 4-nitro-fluorobenzene, 2-fluoro-pyridine).[1] Mechanism: Classical addition-elimination.[1] The base deprotonates the phenol, which attacks the ipso-carbon of the aryl fluoride. This method is completely orthogonal to the aryl iodide [2].

Reagents & Stoichiometry:

Component Equiv. Role
CIMP (Scaffold) 1.0 Nucleophile
Aryl Fluoride 1.2 Electrophile (Must be activated)
K₂CO₃ 2.0 Base

| DMF or DMSO | 0.2 M | Polar Aprotic Solvent |[1]

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, combine CIMP (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Deprotonation: Stir at Room Temperature for 15 minutes. The mixture may turn yellow/orange as the phenoxide forms.

  • Addition: Add the activated Aryl Fluoride (1.2 equiv).

  • Heating: Heat the reaction block to 80–100°C.

    • Self-Validating Check: SNAr reactions are often colorimetric.[1] A shift from yellow to deep orange/red often indicates complex formation, followed by precipitation of KF salts.

  • Monitoring: Check TLC/LC-MS after 2 hours. Look for the product mass (M+Ar).[1]

  • Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with EtOAc.

Part 4: Analytical Data & Validation

When validating the synthesized biaryl ether, specific spectral signatures confirm the retention of the core scaffold's integrity.

Table 1: Key Analytical Signatures for Validation

FeatureMethodExpected ObservationMechanistic Meaning
Phenol Proton ¹H NMRDisappearance of singlet at ~5.0–6.0 ppm (D₂O exchangeable).[1]Confirmation of O-arylation.
Aryl Iodide ¹³C NMRRetention of C-I carbon signal (typically 80–95 ppm ).[1]Confirmation that I was not reduced/coupled.
Aryl Chloride MS (Isotope)Distinct 3:1 ratio for M / M+2 peaks.[1]Confirmation that Cl is intact.
Ether Linkage IRStrong band at 1200–1275 cm⁻¹ (C-O-C stretch).[1]Formation of ether bond.[1][3]

Part 5: Mechanistic Visualization (Chan-Lam)

The following diagram illustrates why the Chan-Lam cycle is safer for the Aryl Iodide than Palladium catalysis. The cycle involves Cu(II)/Cu(III) species and does not require a zero-valent metal to insert into the Carbon-Halogen bond.[1]

ChanLam Cu2 Cu(II)(OAc)2 (Active Species) Complex1 Cu(II)-Phenoxide Complex Cu2->Complex1 + CIMP (Phenol) - AcOH Transmetal Transmetallation (Ar-B(OH)2 enters) Complex1->Transmetal + Ar-B(OH)2 Cu3 Cu(III) Species (High Oxidation State) Transmetal->Cu3 Oxidation Product Biaryl Ether + Cu(I) Cu3->Product Reductive Elimination (C-O Bond Formed) Reox Re-oxidation (O2 or stoichiometric) Product->Reox Cu(I) -> Cu(II) Reox->Cu2

Figure 2: Simplified catalytic cycle of the Chan-Lam coupling.[1] Note the absence of oxidative addition into the aryl halide bond, preserving the C-I and C-Cl sites on the scaffold.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[1] An expedient synthesis of thyroxine.[1] Tetrahedron Letters, 39(19), 2937-2940.[1]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1]

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1] Synthesis, 2011(06), 829-856.[1] [1]

Sources

Application

Application Notes and Protocols for the O-alkylation of 4-Chloro-2-iodo-5-methylphenol

Introduction: The Strategic Importance of O-Alkylated Phenols The O-alkylation of phenols is a cornerstone transformation in modern organic synthesis, particularly within the realms of pharmaceutical and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of O-Alkylated Phenols

The O-alkylation of phenols is a cornerstone transformation in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. This reaction, which converts a phenolic hydroxyl group into an ether, is critical for modulating a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and receptor-binding affinity. The resulting aryl ethers are prevalent structural motifs in a vast array of biologically active compounds and functional materials.

This guide provides a detailed protocol and in-depth scientific rationale for the O-alkylation of a highly functionalized phenol, 4-chloro-2-iodo-5-methylphenol. The presence of multiple substituents on the aromatic ring—a halogen at the para position (chloro), a halogen at the ortho position (iodo), and an alkyl group at the meta position (methyl)—presents a unique synthetic challenge and offers insights into the selective modification of complex molecular scaffolds.

Mechanistic Overview: The Williamson Ether Synthesis

The most robust and widely employed method for the O-alkylation of phenols is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The core principle involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide (or other suitable electrophile) to form the desired ether.

Step 1: Deprotonation to Form the Phenoxide Nucleophile

The phenolic proton is weakly acidic, and its removal requires a suitable base. The choice of base is critical and depends on the acidity of the specific phenol. For many phenols, relatively mild inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[2] The electron-withdrawing nature of the chloro and iodo substituents on 4-chloro-2-iodo-5-methylphenol increases the acidity of the hydroxyl group, facilitating its deprotonation.

Step 2: Nucleophilic Attack on the Alkylating Agent

The generated phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent. This step is a classic SN2 displacement, where the nucleophile attacks from the backside of the carbon-leaving group bond, resulting in an inversion of stereochemistry if the carbon is chiral.[3] To favor the SN2 pathway and minimize the competing E2 elimination side reaction, it is imperative to use primary or methyl halides as the alkylating agent.[4] Secondary halides will often yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[3]

Experimental Design and Rationale

The successful O-alkylation of 4-chloro-2-iodo-5-methylphenol hinges on the careful selection of reagents and reaction conditions to maximize the yield of the desired ether while minimizing potential side reactions.

Choosing the Right Base

The selection of the base is a critical parameter. A base that is too weak will result in an incomplete reaction, while an overly strong base can promote side reactions.

Base Relative Strength Typical Solvents Advantages and Considerations
Potassium Carbonate (K₂CO₃)MildAcetonitrile, DMF, AcetoneA good first choice for many phenols. It is easy to handle and remove after the reaction. May be less effective for very weakly acidic phenols.
Sodium Hydroxide (NaOH)StrongWater, Ethanol/WaterEffective for a wide range of phenols, ensuring complete deprotonation. Its use in protic solvents can sometimes lead to lower yields due to solvation of the nucleophile.
Sodium Hydride (NaH)Very StrongTHF, DMFGenerally reserved for very weakly acidic alcohols. It is highly reactive with water and requires strictly anhydrous conditions.

For 4-chloro-2-iodo-5-methylphenol, the electron-withdrawing halogens enhance its acidity, making potassium carbonate an excellent and practical choice. It offers a good balance of reactivity and ease of handling.

Selecting the Appropriate Solvent

The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can dissolve the ionic phenoxide and do not solvate the nucleophile as strongly as protic solvents, thus accelerating the SN2 reaction.[4]

Solvent Type Rationale for Use
Acetonitrile (CH₃CN)Polar AproticExcellent for SN2 reactions, good solvating power for the phenoxide salt, and a relatively high boiling point for reactions requiring heating.
N,N-Dimethylformamide (DMF)Polar AproticA powerful solvent with a high boiling point, often used for less reactive substrates. Can be difficult to remove completely during workup.
Tetrahydrofuran (THF)Polar AproticA good solvent for reactions using stronger bases like NaH. Its lower boiling point may require longer reaction times.

Acetonitrile is a highly recommended solvent for this procedure due to its favorable properties for SN2 reactions and ease of removal.

The Alkylating Agent: The Key to Avoiding Elimination

As previously mentioned, the structure of the alkylating agent is paramount. To ensure a high yield of the ether product, a primary alkyl halide (e.g., ethyl iodide, benzyl bromide) or a methyl halide (e.g., methyl iodide) should be used.[1] The use of secondary or tertiary alkyl halides will lead to the formation of undesired alkene byproducts through an E2 elimination pathway.[3]

Detailed Step-by-Step Protocol

This protocol outlines a general procedure for the O-alkylation of 4-chloro-2-iodo-5-methylphenol using a primary alkyl halide and potassium carbonate in acetonitrile.

Materials and Reagents
  • 4-Chloro-2-iodo-5-methylphenol

  • Primary alkyl halide (e.g., ethyl iodide, 1.2 equivalents)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 9:1 Hexane:Ethyl Acetate)

  • Column chromatography supplies (silica gel, appropriate solvents)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Chloro-2-methylphenol, a related compound, is corrosive and can cause severe skin burns and eye damage.[5] Assume 4-chloro-2-iodo-5-methylphenol has similar hazards.

  • Alkyl halides are often volatile, flammable, and can be toxic and carcinogenic. Handle with care and avoid inhalation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Reaction Setup and Procedure
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-iodo-5-methylphenol (1.0 eq).

  • Add finely powdered potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 10-15 mL per gram of the phenol).

  • Begin stirring the mixture at room temperature.

  • Add the primary alkyl halide (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is approximately 82 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

Reaction Monitoring with TLC
  • Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • On a TLC plate, spot the starting phenol, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • The starting phenol will be more polar and have a lower Rf value than the less polar ether product.

  • The reaction is complete when the starting phenol spot is no longer visible in the reaction mixture lane.

Work-up and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and any other inorganic salts. Wash the solids with a small amount of diethyl ether or ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure O-alkylated product.[7]

Characterization of the Product

The identity and purity of the final O-alkylated 4-chloro-2-iodo-5-methylphenol should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the newly introduced alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the product and identify any potential byproducts.[8]

Troubleshooting and Optimization

Problem Possible Cause Solution
Slow or incomplete reaction Insufficiently strong base.Use a stronger base like NaOH or NaH (with appropriate anhydrous solvent).
Inactive alkylating agent.Use a more reactive alkyl halide (I > Br > Cl).
Low reaction temperature.Ensure the reaction is maintained at a gentle reflux.
Formation of elimination byproduct Use of a secondary or tertiary alkyl halide.Use a primary or methyl halide.
High reaction temperature.Reduce the reaction temperature.
C-alkylation observed Ambident nature of the phenoxide nucleophile.This is a known side reaction, though generally less favored than O-alkylation.[4] Changing the solvent or counter-ion may alter the O/C alkylation ratio.

Visualizing the Workflow

Reaction Workflow Diagram

O_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Phenol, K₂CO₃, and Acetonitrile add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide reflux Heat to Reflux add_alkyl_halide->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool and Filter monitor->cool_filter Reaction Complete wash Aqueous Wash cool_filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify characterization NMR, MS, GC-MS purify->characterization

Caption: A generalized workflow for the O-alkylation of 4-chloro-2-iodo-5-methylphenol.

Mechanism Diagram

Williamson_Ether_Synthesis phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) transition_state [Ar---O---R---X]⁻ phenoxide->transition_state SN2 Attack alkyl_halide Alkyl Halide (R-X) ether Aryl Ether (Ar-O-R) transition_state->ether salt Halide Salt (X⁻) transition_state->salt

Caption: The SN2 mechanism of the Williamson ether synthesis.

Conclusion

The O-alkylation of 4-chloro-2-iodo-5-methylphenol via the Williamson ether synthesis is a highly effective method for the synthesis of functionalized aryl ethers. By carefully selecting a mild base such as potassium carbonate, a polar aprotic solvent like acetonitrile, and a primary alkyl halide, high yields of the desired product can be achieved while minimizing side reactions. This detailed guide provides researchers, scientists, and drug development professionals with a robust framework for successfully performing this important transformation and for adapting the protocol to other complex phenolic substrates.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. 4-Chloro-2-methylphenol. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • University of Victoria. Column chromatography. [Link]

  • OIV. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). [Link]

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Method

Buchwald-Hartwig amination conditions for iodinated phenols

Application Note: Chemoselective Buchwald-Hartwig Amination of Iodinated Phenols Executive Summary The Buchwald-Hartwig Amination (BHA) of iodinated phenols presents a classic chemoselectivity paradox. While the aryl iod...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of Iodinated Phenols

Executive Summary

The Buchwald-Hartwig Amination (BHA) of iodinated phenols presents a classic chemoselectivity paradox. While the aryl iodide (Ar-I) is a highly reactive electrophile ideal for oxidative addition, the phenolic hydroxyl group (-OH, pKa ~10) is acidic and nucleophilic. Standard BHA conditions employing bases like NaOtBu or Cs₂CO₃ often lead to catalyst poisoning via phenoxide coordination or competitive C-O coupling (etherification).

This guide provides two distinct, field-validated protocols to overcome these limitations:

  • The "Silylamide Shunt" (Protocol A): A direct amination method for unprotected phenols using soluble lithium bases (LHMDS) and specific dialkylbiaryl phosphine ligands (BrettPhos/RuPhos).

  • The "Protected Pathway" (Protocol B): A robust workflow for silyl-protected phenols when substrate complexity demands milder bases.

Mechanistic Challenge & Strategy

The primary failure mode in coupling unprotected halophenols is the formation of a stable


-phenoxide palladium dimer or the saturation of the coordination sphere by the electron-rich phenoxide anion, arresting the catalytic cycle.
The Solution: Orthogonal Reactivity

To bypass this, we utilize LHMDS (Lithium Hexamethyldisilazide) .[1] Unlike alkoxide bases, LHMDS serves a dual function:

  • Solubility: It remains soluble in non-polar solvents (Toluene/THF), preventing the heterogeneity issues associated with inorganic bases.

  • Non-Nucleophilic Deprotonation: It quantitatively deprotonates the phenol to form a lithium phenoxide. Crucially, bulky ligands like BrettPhos or RuPhos create a steric wall around the Pd center, preventing this lithium phenoxide from binding to the metal, while still allowing the smaller amine nucleophile to enter.

BHA_Mechanism Start Iodophenol Substrate (Ar-I-OH) Base Base Selection (LHMDS vs NaOtBu) Start->Base Path_Fail Phenoxide Poisoning (Pd-O-Ar Complex) Base->Path_Fail Small Ligand + Inorganic Base Path_Success Lithium Phenoxide (Ar-I-OLi) Base->Path_Success LHMDS + Bulky Ligand OxAdd Oxidative Addition (L-Pd-Ar-I) Path_Success->OxAdd Pd G3/G4 Prod Aminated Phenol (Ar-NHR-OH) OxAdd->Prod Reductive Elimination

Figure 1: Mechanistic divergence. LHMDS combined with bulky ligands prevents the "Phenoxide Poisoning" pathway.

Strategic Optimization Matrix

Before selecting a protocol, consult the optimization matrix below. Iodides are unique; they are prone to dehalogenation (reduction) if the reaction is too slow.

ParameterRecommendationRationale
Ligand (Primary Amines) BrettPhos High activity; prevents phenoxide binding via steric bulk.
Ligand (Secondary Amines) RuPhos Optimized for secondary amines; excellent stability.
Precatalyst Pd-G4 Gen Ensures rapid formation of the active L-Pd(0) species, crucial for aryl iodides to outcompete reduction.
Base (Unprotected) LHMDS (2.2 - 2.5 equiv) 1st equiv deprotonates phenol; 2nd equiv activates the amine.
Base (Protected) NaOtBu or Cs₂CO₃ Standard BHA bases; NaOtBu is faster, Cs₂CO₃ is milder.
Solvent 1,4-Dioxane or THF Ethers coordinate Li+, breaking up aggregates and improving kinetics.

Protocol A: Direct Amination of Unprotected Iodophenols

Best for: Rapid analog generation where protection/deprotection steps are bottlenecks.

Materials
  • Substrate: 4-Iodophenol (1.0 mmol)

  • Amine: Morpholine (1.2 mmol) [Example Secondary Amine]

  • Catalyst: RuPhos Pd G4 (0.02 mmol, 2 mol%)

  • Base: LHMDS (1.0 M in THF, 2.4 mmol, 2.4 equiv)

  • Solvent: Anhydrous THF (4 mL, 0.25 M)

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Add 4-iodophenol (220 mg, 1.0 mmol) and RuPhos Pd G4 (17 mg, 2 mol%).

    • Note: If the amine is a solid, add it here.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (needle in/needle out).

  • Liquids Addition:

    • Add anhydrous THF (4 mL).

    • Add Morpholine (105 µL, 1.2 mmol) via syringe.

    • Critical Step: Dropwise add LHMDS (2.4 mL, 2.4 equiv) over 1 minute at room temperature.

    • Observation: The solution may turn slightly yellow/orange upon deprotonation.

  • Reaction: Seal the puncture holes (parafilm/grease) and heat to 65°C for 4-12 hours.

    • Why 65°C? Iodides are reactive. 100°C+ often leads to deiodination (Ar-H) side products.

  • Quench: Cool to RT. Dilute with EtOAc (10 mL) and quench with saturated NH₄Cl (5 mL) to reprotonate the phenol.

  • Workup: Extract aqueous layer with EtOAc (3x). Dry organics over Na₂SO₄.[2][3]

  • Purification: Flash chromatography. Note that the product is an aminophenol; it may streak on silica. Use 1-5% MeOH/DCM or add 1% Et₃N to the eluent.

Protocol B: Amination of Silyl-Protected Iodophenols

Best for: Large-scale synthesis or when the substrate contains other base-sensitive groups (e.g., esters).

Pre-Step: Protection (TBS-Cl)

React iodophenol with TBS-Cl (1.1 equiv) and Imidazole (1.2 equiv) in DCM at RT for 1 hour. Quantitative yield is expected.

Materials
  • Substrate: 4-(tert-butyldimethylsilyloxy)iodobenzene (1.0 mmol)

  • Amine: Aniline (1.2 mmol) [Example Primary Amine]

  • Catalyst: BrettPhos Pd G4 (0.01 mmol, 1 mol%)

  • Base: NaOtBu (1.4 mmol, 1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (4 mL)

Step-by-Step Methodology
  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under Argon, charge a vial with the TBS-protected iodophenol (334 mg, 1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G4 (9 mg, 1 mol%).

  • Solvent: Add Toluene (4 mL).

  • Amine: Add Aniline (110 µL, 1.2 mmol).

  • Reaction: Seal and heat to 80°C for 2-6 hours.

    • Monitoring: Monitor by TLC (Hex/EtOAc). Conversion should be rapid.

  • Deprotection (In-situ option): After cooling, add TBAF (1.0 M in THF, 1.5 mL) directly to the reaction mixture and stir for 1 hour at RT to cleave the TBS group.

  • Workup: Dilute with ether, wash with water/brine, dry, and concentrate.

Troubleshooting & Optimization Logic

Use the following logic flow to diagnose low yields.

Troubleshooting Issue Low Yield / Failed Reaction Check_SM Is Starting Material (Ar-I) consumed? Issue->Check_SM Yes_SM Yes, SM Consumed Check_SM->Yes_SM No_SM No, SM Remains Check_SM->No_SM Deiodination Product is Ar-H (Reduction)? Solvent too wet or T too high. Dry solvent, lower T to 60C. Yes_SM->Deiodination Ether Product is Ar-O-Ar (Ether)? Base is nucleophilic. Switch to LHMDS or Protect OH. Yes_SM->Ether Poison Catalyst Poisoning. Use Pd G4 precatalyst. Increase catalyst load to 3-5%. No_SM->Poison OxAdd_Fail Oxidative Addition Fail. Iodide is degrading. Check reagent quality. No_SM->OxAdd_Fail

Figure 2: Diagnostic workflow for reaction failure.

References

  • Buchwald, S. L., et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Stradiotto, M., et al. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine using DalPhos Ligands. Angewandte Chemie. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Unprotected Phenols. Organic Letters. [Link]

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of Potent Autotaxin Inhibitors Utilizing 4-Chloro-2-iodo-5-methylphenol

For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology. Abstract Autotaxin (ATX), a secreted lysophospholipase D, is a pivotal enzyme in the production of the signaling l...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a pivotal enzyme in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is deeply implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer, making ATX a compelling therapeutic target.[2][4] This document provides a detailed guide for the synthesis of novel autotaxin inhibitors, leveraging the versatile chemical scaffold of 4-Chloro-2-iodo-5-methylphenol. We will explore the underlying scientific principles, provide step-by-step synthetic protocols, and discuss the structure-activity relationships (SAR) that inform the design of these potent inhibitors.

Introduction: The Therapeutic Rationale for Autotaxin Inhibition

Autotaxin's primary role is the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[1][3][5] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), triggering a cascade of cellular responses such as cell proliferation, migration, and survival.[1][5] Elevated levels of ATX and LPA are hallmark features of several chronic diseases, most notably idiopathic pulmonary fibrosis (IPF), where they contribute to the progressive scarring of lung tissue.[6][7][8][9] Consequently, the development of small molecule inhibitors of ATX represents a promising therapeutic strategy to modulate the ATX-LPA axis and ameliorate disease pathology.[8][10]

The selection of 4-Chloro-2-iodo-5-methylphenol as a starting material is strategic. The ortho-iodo and para-chloro substituents on the phenol ring offer distinct and orthogonal handles for chemical modification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic and modular construction of a diverse library of inhibitor candidates, facilitating the exploration of the chemical space around the ATX active site.

The Autotaxin-LPA Signaling Pathway in Fibrosis

To appreciate the significance of ATX inhibition, it is crucial to understand its role in the context of disease. In pulmonary fibrosis, for instance, increased ATX levels in the lungs lead to an accumulation of LPA.[6] This surge in LPA activates downstream signaling pathways that promote fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition and subsequent tissue stiffening.[6][9]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Protein Activation LPAR->G_protein Downstream Downstream Effectors (e.g., Rho/ROCK, PLC, PI3K/Akt) G_protein->Downstream Cellular_Response Cellular Responses: - Proliferation - Migration - ECM Deposition Downstream->Cellular_Response ATX_Inhibitor ATX Inhibitor (e.g., derived from 4-Chloro-2-iodo-5-methylphenol) ATX_Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.

Synthetic Strategy and Protocols

The core synthetic strategy revolves around a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 2-position of the phenol ring, followed by further modifications. The following protocols provide a detailed, step-by-step guide for the synthesis of a representative autotaxin inhibitor.

General Experimental Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity (anhydrous where specified) and obtained from reputable commercial suppliers.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purification of intermediates and final products should be performed by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of all synthesized compounds must be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-5-methylphenol

This protocol describes the key coupling step to introduce an aryl or heteroaryl moiety at the 2-position.

Reaction Scheme:

Materials:

  • 4-Chloro-2-iodo-5-methylphenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-Chloro-2-iodo-5-methylphenol, the desired arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-4-chloro-5-methylphenol.

Expert Insight: The choice of palladium catalyst and base can be critical for the success of the Suzuki-Miyaura coupling, especially with sterically hindered or electronically deactivated boronic acids. Alternative catalysts such as Pd(PPh₃)₄ or different bases like cesium carbonate may be explored to optimize the reaction yield.

Protocol 2: Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be further functionalized, for example, by etherification, to explore additional interactions within the ATX binding pocket.

Materials:

  • 2-Aryl-4-chloro-5-methylphenol (1.0 eq)

  • Desired alkyl halide (e.g., 1-bromo-3-methoxypropane) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a solution of 2-Aryl-4-chloro-5-methylphenol in anhydrous DMF, add K₂CO₃ and the alkyl halide.

  • Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 6-18 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ether derivative.

Synthesis_Workflow cluster_step1 Protocol 1: Suzuki-Miyaura Coupling cluster_step2 Protocol 2: Etherification Start 4-Chloro-2-iodo-5-methylphenol Intermediate1 2-Aryl-4-chloro-5-methylphenol Start->Intermediate1 Final_Product Final Autotaxin Inhibitor Intermediate1->Final_Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Intermediate1 Pd_Catalyst Pd(dppf)Cl₂ / K₂CO₃ Pd_Catalyst->Intermediate1 Alkyl_Halide Alkyl Halide / K₂CO₃ Alkyl_Halide->Final_Product

Caption: General synthetic workflow for the preparation of autotaxin inhibitors.

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthetic route allows for a systematic investigation of the SAR.

MoietyPositionModificationImpact on ActivityRationale
Aryl/Heteroaryl2Introduction of various substituted phenyl, pyridyl, or other heterocyclic rings.HighThis group is expected to interact with the hydrophobic pocket of the ATX active site. Substituents can be varied to optimize van der Waals and electronic interactions.
Chloro4Can be retained or replaced with other halogens or small alkyl groups.ModerateThis substituent can influence the electronic properties of the phenol ring and may have minor steric interactions.
Methyl5Can be varied to other small alkyl groups.ModerateThis group can also contribute to hydrophobic interactions and influence the overall conformation of the molecule.
Phenolic OH1Can be converted to ethers or other functional groups.HighThis position can be used to introduce moieties that interact with the solvent-exposed region or other parts of the ATX binding site.

Biological Evaluation: In Vitro Autotaxin Activity Assay

The inhibitory potency of the synthesized compounds should be evaluated using an in vitro autotaxin activity assay. A common method involves a fluorescent substrate, such as FS-3.

Principle:

ATX hydrolyzes the non-fluorescent FS-3 substrate to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the ATX activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence generation.

Protocol Outline:

  • Prepare a solution of recombinant human autotaxin in assay buffer.

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • In a 96-well plate, add the ATX solution, the inhibitor solution (or DMSO for control), and pre-incubate for a specified time.

  • Initiate the reaction by adding the FS-3 substrate.

  • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound IDR¹ (Aryl Group)R² (Ether Chain)IC₅₀ (nM)
Lead-01 4-Fluorophenyl-OCH₃150
Opt-01 2-Pyridyl-O(CH₂)₂OCH₃25
Opt-02 4-Methoxyphenyl-O(CH₂)₃OH50

Conclusion

The synthetic framework presented herein, utilizing 4-Chloro-2-iodo-5-methylphenol, provides a robust and flexible platform for the discovery and optimization of novel autotaxin inhibitors. By systematically exploring the structure-activity relationships through targeted modifications at key positions, researchers can develop potent and selective inhibitors with the potential for therapeutic development in fibrosis and other ATX-mediated diseases.

References

  • van der Aar, E., et al. (2015). Favorable human safety, pharmacokinetics and pharmacodynamics of the autotaxin inhibitor GLPG1690, a potential new treatment in COPD. European Respiratory Journal, 46, OA484. [Link]

  • Gududuru, V., et al. (2006). Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs. Journal of Medicinal Chemistry, 49(23), 6937-6946. [Link]

  • Ji, Y., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals, 14(12), 1203. [Link]

  • Parrill, A. L., et al. (2018). Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. ACS Medicinal Chemistry Letters, 9(5), 452-457. [Link]

  • Keledjian, R., et al. (2017). Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of Medicinal Chemistry, 60(4), 1476-1491. [Link]

  • Kokotou, M. G., et al. (2020). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. International Journal of Molecular Sciences, 21(19), 7002. [Link]

  • Bleisch, T. J., et al. (2016). Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 7(9), 857-861. [Link]

  • Desroy, N., et al. (2025). Design, Synthesis, and Biological Implications of Autotaxin inhibitors with a Three-Point lock binding mode. Bioorganic & Medicinal Chemistry, 121, 118181. [Link]

  • Durgam, G. G., et al. (2006). Synthesis and structure-activity relationships of tyrosine-based inhibitors of autotaxin (ATX). Bioorganic & Medicinal Chemistry Letters, 16(3), 633-640. [Link]

  • Aidinis, V., et al. (2018). Autotaxin in Pathophysiology and Pulmonary Fibrosis. Frontiers in Medicine, 5, 161. [Link]

  • Tian, Y., & Shang, H. (2021). Design and Development of Autotaxin Inhibitors. ResearchGate. [Link]

  • Chen, C.-H., et al. (2017). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki-Miyaura Cross-Coupling Approach. ResearchGate. [Link]

  • Kligerman, S., & Tager, A. M. (2011). Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 184(7), 743-744. [Link]

  • Oikonomou, N., et al. (2012). Pulmonary Autotaxin Expression Contributes to the Pathogenesis of Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology, 47(5), 566-574. [Link]

  • Ji, Y., et al. (2021). Design and Development of Autotaxin Inhibitors. PMC. [Link]

  • Lee, H., et al. (2024). Effect of an Autotaxin Inhibitor, 2-(4-Chlorophenyl)-7-methyl-8-pentylimidazo[1,2-a] Pyrimidin-5(8H)-one (CBT-295), on Bile Duct Ligation-Induced Chronic Liver Disease and Associated Hepatic Encephalopathy in Rats. PMC. [Link]

  • Maher, T. M., et al. (2020). Theoretical mechanism of action of a) autotaxin (ATX) and b) selective lysophosphatidic acid receptor (LPAR) 1 inhibitors. ResearchGate. [Link]

  • Mercer, P. F., et al. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease. Dove Medical Press. [Link]

  • Kumar, A., et al. (2021). Structure-Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. [Link]

Sources

Method

Reaction mechanism of aryl iodide substitution on 5-methylphenols

Application Note & Protocol Topic: Elucidating the Reaction Mechanism of Aryl Iodide Substitution on 5-Methylphenols Abstract: The formation of diaryl ethers via the substitution of aryl iodides with phenols is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Elucidating the Reaction Mechanism of Aryl Iodide Substitution on 5-Methylphenols

Abstract: The formation of diaryl ethers via the substitution of aryl iodides with phenols is a cornerstone transformation in organic synthesis, critical for the development of pharmaceuticals, agrochemicals, and advanced materials. The 5-methylphenol scaffold, in particular, serves as a valuable building block. Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions, maximizing yield, and controlling selectivity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary mechanistic pathways governing this transformation. We will explore transition-metal-catalyzed cross-coupling reactions (Buchwald-Hartwig and Ullmann), Nucleophilic Aromatic Substitution (SNAr), and Radical-Nucleophilic Aromatic Substitution (SRN1). This guide integrates theoretical principles with detailed, field-proven protocols and strategies for mechanistic elucidation.

Theoretical Background: Competing Mechanistic Pathways

The substitution of an iodide on an aromatic ring by a phenoxide nucleophile is not governed by a single, universal mechanism. The favored pathway is highly dependent on the reaction conditions, the nature of the aryl iodide, and the presence of catalysts. For the reaction between a generic aryl iodide and 5-methylphenol, several routes must be considered.

Transition-Metal-Catalyzed Cross-Coupling

By far the most prevalent and versatile methods for diaryl ether synthesis involve catalysis by palladium or copper complexes. These methods offer mild conditions and broad functional group tolerance.[1][2]

Developed in the late 1990s, the Buchwald-Hartwig amination and its C-O coupling variant have become indispensable tools. The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, association of the phenoxide, and reductive elimination. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often rate-determining.[3][4]

Buchwald_Hartwig_Cycle Buchwald-Hartwig C-O Coupling Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition_label Oxidative Addition pd0->oxidative_addition_label oa_complex L-Pd(II)(Ar)(I) Oxidative Adduct ligand_exchange_label Ligand Exchange oa_complex->ligand_exchange_label alkoxide_complex [L-Pd(II)(Ar)(OAr')]- product_complex L-Pd(II)(Ar)(OAr') reductive_elimination_label Reductive Elimination product_complex->reductive_elimination_label reductive_elimination_label->pd0 Ar-O-Ar' oxidative_addition_label->oa_complex Ar-I ligand_exchange_label->product_complex Ar'-OH, Base - I-, - H-Base+

Figure 1: Catalytic cycle for Buchwald-Hartwig C-O coupling.

The Ullmann condensation is the classical method for diaryl ether synthesis, traditionally requiring harsh conditions (high temperatures and stoichiometric copper).[1] Modern protocols utilize catalytic amounts of copper salts, often in conjunction with ligands, allowing for significantly milder reaction conditions.[5][6][7] The mechanism is complex and can involve Cu(I)/Cu(III) or radical pathways. A commonly proposed ionic mechanism involves the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl iodide, followed by reductive elimination.

Ullmann_Cycle Ullmann Condensation Catalytic Cycle cu1 L-Cu(I)-X deprotonation_label Deprotonation/ Ligand Exchange cu1->deprotonation_label cu_phenoxide L-Cu(I)-OAr' oxidative_addition_label Oxidative Addition cu_phenoxide->oxidative_addition_label cu3_complex L-Cu(III)(Ar)(OAr')(I) reductive_elimination_label Reductive Elimination cu3_complex->reductive_elimination_label reductive_elimination_label->cu1 Ar-O-Ar' oxidative_addition_label->cu3_complex Ar-I deprotonation_label->cu_phenoxide Ar'-OH, Base - H-Base+, - X-

Figure 2: Proposed ionic catalytic cycle for the Ullmann condensation.
Nucleophilic Aromatic Substitution (SNAr)

This mechanism proceeds without a metal catalyst but typically requires the aryl halide to be "activated" by potent electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions.[8][9] The reaction involves a two-step addition-elimination sequence. The nucleophile (phenoxide) attacks the carbon bearing the iodide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The aromaticity is then restored by the expulsion of the iodide leaving group. For an unactivated aryl iodide, this pathway is generally disfavored due to the high energy barrier for the formation of the Meisenheimer complex.

SNAr_Mechanism SNAr Addition-Elimination Mechanism Reactants Aryl-I + Ar'O⁻ Meisenheimer Meisenheimer Complex [Aryl(I)(OAr')]⁻ (Resonance Stabilized) Reactants->Meisenheimer Addition (Slow, r.d.s.) Product Aryl-OAr' + I⁻ Meisenheimer->Product Elimination (Fast)

Figure 3: The SNAr mechanism proceeds via a Meisenheimer complex.
Radical-Nucleophilic Aromatic Substitution (SRN1)

In contrast to SNAr, the SRN1 mechanism does not require electron-withdrawing groups on the aromatic ring.[11] This pathway is a chain reaction involving radical and radical-anion intermediates.[12] The reaction can be initiated by various methods, including photolysis, electrochemistry, or chemical reductants. The key steps are:

  • Initiation: The aryl iodide accepts an electron to form a radical anion.

  • Propagation:

    • The radical anion fragments into an aryl radical and an iodide anion.

    • The aryl radical reacts with the phenoxide nucleophile to form a new radical anion.

    • This new radical anion transfers an electron to another molecule of aryl iodide, propagating the chain and forming the final product.

SRN1_Cycle SRN1 Radical Chain Mechanism ArI Ar-I ArI_rad_anion [Ar-I] radical anion ArI->ArI_rad_anion + e⁻ (Initiation) Ar_rad Ar• ArI_rad_anion->Ar_rad - I⁻ Product_rad_anion [Ar-OAr'] radical anion Ar_rad->Product_rad_anion + Ar'O⁻ Product_rad_anion->ArI Product Ar-OAr' Product_rad_anion->Product - e⁻

Figure 4: The SRN1 mechanism involves radical intermediates.

Experimental Design and Protocols

The choice of experimental setup directly probes the potential mechanistic pathways. The following protocols provide starting points for synthesizing the diaryl ether product from an aryl iodide and 5-methylphenol under conditions that favor specific mechanisms.

General Considerations for Reaction Setup
  • Inert Atmosphere: Both Palladium and Copper-catalyzed reactions are sensitive to oxygen, which can oxidize the active catalyst. It is crucial to degas solvents and use an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, Dioxane, or Toluene are commonly used. They help dissolve the reactants and salts and can influence catalyst stability and reactivity.

  • Base: A base is required to deprotonate the phenol, generating the active phenoxide nucleophile. The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[13] Stronger, non-nucleophilic bases like NaOtBu or LHMDS are also frequently used, particularly in Buchwald-Hartwig couplings.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Coupling

This protocol is designed to favor the Pd-catalyzed pathway, which is often highly efficient for electron-neutral or electron-rich aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • 5-methylphenol (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol %)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground and dried

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • To the Schlenk flask under an inert atmosphere, add the aryl iodide, 5-methylphenol, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Parameter Rationale and Common Variations
Pd Precatalyst Pd(OAc)₂ is a common alternative. Palladacycle precatalysts can also be used for improved activity.[14]
Ligand Ligand choice is critical. Bulky, electron-rich biarylphosphines like XPhos or SPhos are highly effective.[1] The ligand-to-metal ratio influences catalyst stability and activity.
Base K₃PO₄ is a good general-purpose base. Cs₂CO₃ is more soluble and can accelerate the reaction.
Temperature Typically 80-120 °C. Lower temperatures may be possible with highly active catalyst systems.
Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol uses modern, milder conditions for the Ullmann reaction.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • 5-methylphenol (1.2 mmol, 1.2 equiv)

  • CuI (0.1 mmol, 10 mol %)

  • Picolinic Acid (0.2 mmol, 20 mol %)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv), dried

  • Anhydrous, degassed DMSO (4 mL)

  • Sealed reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial under an inert atmosphere, add CuI, picolinic acid, Cs₂CO₃, aryl iodide, and 5-methylphenol.

  • Evacuate and backfill the vial with inert gas three times.

  • Add the degassed DMSO via syringe.

  • Seal the vial tightly and heat the mixture to 90-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 18-36 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Parameter Rationale and Common Variations
Cu Source CuI is common and inexpensive. Cu₂O, Cu(OAc)₂, and copper nanoparticles are also used.[7][15]
Ligand Picolinic acid, N,N-dimethylglycine, and various phenanthrolines can accelerate the reaction and allow for lower temperatures.[6][16] Ligand-free conditions are possible but often require higher temperatures.[17]
Base Cs₂CO₃ is highly effective. K₂CO₃ or K₃PO₄ can also be used, sometimes requiring higher temperatures.
Solvent DMSO and DMF are excellent solvents for this reaction due to their polarity and high boiling points.

Mechanistic Elucidation and Data Interpretation

To definitively determine the operating mechanism, a series of control experiments and analyses are required.

Workflow for Mechanistic Investigation

Mechanistic_Workflow start Perform Reaction Under Standard Conditions (e.g., Protocol 1 or 2) no_catalyst Control 1: Run reaction without Pd or Cu catalyst. start->no_catalyst no_ligand Control 2: Run catalyzed reaction without ligand. start->no_ligand radical_trap Control 3: Add a radical scavenger (e.g., TEMPO or cumene).[18] start->radical_trap no_cat_react Reaction Occurs? no_catalyst->no_cat_react trap_inhibit Reaction Inhibited? radical_trap->trap_inhibit snar_possible Conclusion: S N Ar or S RN 1 may be operative. Requires harsh conditions. no_cat_react->snar_possible Yes cat_required Conclusion: Catalyst is essential for the transformation. no_cat_react->cat_required No srn1_evidence Conclusion: Strong evidence for an S RN 1 pathway. trap_inhibit->srn1_evidence Yes not_srn1 Conclusion: S RN 1 is unlikely to be the major pathway. trap_inhibit->not_srn1 No

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination side reactions in 4-Chloro-2-iodo-5-methylphenol coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-chloro-2-iodo-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-chloro-2-iodo-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with this specific substrate, particularly the prevalent issue of deiodination side reactions. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired coupled products.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my coupling reaction?

A1: Deiodination, also known as hydrodeiodination or hydrodehalogenation, is an undesired side reaction where the iodine atom on your 4-chloro-2-iodo-5-methylphenol substrate is replaced by a hydrogen atom. This leads to the formation of 4-chloro-5-methylphenol as a significant byproduct, reducing the overall yield of your target molecule. This occurs within the palladium catalytic cycle and competes with the desired cross-coupling pathway.[1][2]

Q2: What is the general mechanism of a palladium-catalyzed cross-coupling reaction?

A2: Most palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, follow a common catalytic cycle.[3][4][5] This cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your aryl iodide.[4][6]

  • Transmetalation: The organic group from your coupling partner (e.g., a boronic acid in a Suzuki reaction) is transferred to the palladium center.[4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[5][6]

Q3: How does the deiodination side reaction occur mechanistically?

A3: Deiodination is a form of hydrodehalogenation and can occur at different stages of the catalytic cycle. A common pathway involves the oxidative addition intermediate. Instead of proceeding to transmetalation, this intermediate can react with a proton source in the reaction mixture (e.g., solvent, base, or trace water), leading to the cleavage of the carbon-palladium bond and its replacement with a carbon-hydrogen bond. Another possibility is a β-hydride elimination from certain intermediates, followed by reductive elimination of the arene.[1] The presence of electron-donating groups on the aryl iodide, like the hydroxyl and methyl groups on your substrate, can make the C-I bond more susceptible to these side reactions.

Q4: I am observing significant amounts of the deiodinated byproduct. What are the first things I should check?

A4: When facing high levels of deiodination, a systematic review of your reaction parameters is crucial. The most common culprits are:

  • Reaction Temperature: Higher temperatures can accelerate the rate of deiodination.

  • Choice of Base: The type and strength of the base can significantly influence the reaction outcome.

  • Solvent Purity: Protic impurities or certain solvents can act as a proton source for the deiodination reaction.

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand, plays a critical role in favoring the desired coupling over deiodination.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to minimizing deiodination.

Problem 1: High levels of deiodination at elevated temperatures.
Potential Cause Recommended Solution & Rationale
Thermal Instability of the C-I Bond The carbon-iodine bond is relatively weak and can be prone to homolytic cleavage or other decomposition pathways at high temperatures.[7] Solution: Attempt the reaction at a lower temperature. Many modern catalyst systems are highly active and may not require high heat.[8]
Increased Rate of Side Reactions The activation energy for deiodination may be comparable to or lower than that of the desired coupling, making it more prevalent at higher temperatures. Solution: Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to find an optimal balance between reaction rate and selectivity.
Problem 2: The choice of base seems to be promoting deiodination.
Potential Cause Recommended Solution & Rationale
Strongly Basic/Nucleophilic Anions Certain strong bases can directly participate in or facilitate protonolysis of the organopalladium intermediate. Solution: Switch to a weaker, non-nucleophilic base. For Suzuki couplings, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) instead of hydroxides or alkoxides.
Base-Promoted Decomposition The base might be degrading the substrate or catalyst at the reaction temperature, creating species that lead to deiodination. Solution: Ensure the base is fully dissolved. If using a heterogeneous base, ensure efficient stirring. Consider using a milder base in conjunction with a more active catalyst system.
Problem 3: Suspected solvent effects are leading to poor yields.
Potential Cause Recommended Solution & Rationale
Protic Impurities Trace amounts of water or alcohols in your solvent can serve as a proton source for the deiodination reaction. Solution: Use anhydrous, degassed solvents. Ensure all glassware is thoroughly dried before use.
Solvent-Radical Interactions Some solvents, like DMF or DMSO, can form radicals under certain conditions which may contribute to deiodination pathways.[9] Solution: Switch to less reactive aprotic solvents such as toluene, dioxane, or THF. The choice of solvent can have a pronounced effect on reaction efficiency.[10]
Problem 4: The catalyst system is not selective enough.
Potential Cause Recommended Solution & Rationale
Slow Reductive Elimination If the rate of reductive elimination is slow compared to competing deiodination pathways, the byproduct will accumulate. Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination, favoring the formation of the desired product.[11] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).
Unstable Catalytic Species The active Pd(0) species may be unstable, leading to the formation of palladium black and off-cycle pathways that can promote deiodination. Solution: Use well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) which are designed to generate the active L₁Pd(0) species cleanly and efficiently upon activation.[12] This can lead to more reproducible results.
Visualizing the Competing Pathways

The following diagram illustrates the desired cross-coupling cycle versus the competing deiodination side reaction.

Caption: Competing catalytic cycles in the coupling of 4-chloro-2-iodo-5-methylphenol.

Recommended Protocol: Suzuki Coupling with Minimized Deiodination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-chloro-2-iodo-5-methylphenol with an arylboronic acid, incorporating best practices to suppress the deiodination side reaction.

Materials:

  • 4-Chloro-2-iodo-5-methylphenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • SPhos ligand (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 4-chloro-2-iodo-5-methylphenol, arylboronic acid, potassium phosphate, SPhos Pd G3 precatalyst, and SPhos ligand.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Stir the mixture at a controlled, moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS. Rationale: Using a bulky, electron-rich biarylphosphine ligand like SPhos with its corresponding precatalyst promotes fast reductive elimination, outcompeting the deiodination pathway. A weaker base like K₃PO₄ and a moderate temperature further disfavor the side reaction.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting persistent deiodination issues.

G start Start: High Deiodination Observed q1 Is reaction temp > 80°C? start->q1 a1_yes Lower Temp to RT-60°C q1->a1_yes Yes q2 Using strong base (e.g., NaOH, t-BuOK)? q1->q2 No a1_yes->q2 a2_yes Switch to weaker base (K₃PO₄, K₂CO₃) q2->a2_yes Yes q3 Using standard ligand (e.g., PPh₃)? q2->q3 No a2_yes->q3 a3_yes Use bulky, electron-rich ligand (e.g., SPhos, XPhos) q3->a3_yes Yes q4 Using non-anhydrous solvents? q3->q4 No a3_yes->q4 a4_yes Use anhydrous, degassed solvents q4->a4_yes Yes end Re-evaluate & Consult Literature q4->end No a4_yes->end

Caption: A step-by-step guide to troubleshooting deiodination.

References

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Farinola, G. M., et al. (2020). Suzuki–Miyaura cross-coupling reactions of aryl iodides with... ResearchGate. [Link]

  • TMP Chem. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Morken, J. P., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(12), 4441–4444. [Link]

  • Blackmond, D. G., et al. (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Sharmila, P., et al. (2016). Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. Journal of Chosun Natural Science, 9(4), 261-267. [Link]

  • Nasrollahzadeh, M., et al. (2017). Sonogashira coupling reaction of different aryl iodides with terminal alkynes a. ResearchGate. [Link]

  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

  • Hartwig, J. F., & MacMillan, D. W. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 117(15), 9543–9547. [Link]

  • Hartwig, J. F., et al. (2000). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics, 19(5), 722–729. [Link]

  • Krische, M. J., et al. (2020). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. ACS Catalysis, 10(21), 12517–12522. [Link]

  • Mugesh, G. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Shinde, D. V., et al. (2015). Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the Pd-LHMS-3 catalyst in water a. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(E)-(5-Chloro-2-methylphenyl)iminomethyl]-4-methylphenol. PubChem. [Link]

  • Bartosz, G., et al. (2022). Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. International Journal of Molecular Sciences, 23(23), 15003. [Link]

  • Claveau, S., et al. (2015). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 11, 2056–2063. [Link]

  • Wang, D., et al. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 14(25), 6825–6832. [Link]

  • Colacot, T. J. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 51(8), 1869–1879. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Gilbert, M. E., et al. (2025). Toxicological Profile of Chemical Interference of Thyroid Hormone Metabolism via Deiodinase Enzymes In a Rodent Model. Toxicological Sciences. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ovcharenko, V. I., et al. (2021). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 26(22), 7015. [Link]

  • Snieckus, V., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12566–12635. [Link]

  • El-Boraey, H. A., et al. (2016). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2021). Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength. Organic Letters, 23(15), 5894–5898. [Link]

  • Plenio, H., & Shilz, M. (2013). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Advanced Synthesis & Catalysis, 355(14-15), 2933–2946. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 4-Chloro-2-iodo-5-methylphenol

Executive Summary: The Selectivity-Activity Balance Optimizing catalyst loading for 4-Chloro-2-iodo-5-methylphenol (CAS: 89-68-9) is not merely about cost reduction; it is a critical control parameter for chemoselectivit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity-Activity Balance

Optimizing catalyst loading for 4-Chloro-2-iodo-5-methylphenol (CAS: 89-68-9) is not merely about cost reduction; it is a critical control parameter for chemoselectivity .[1]

This substrate presents a classic "orthogonal reactivity" challenge.[1] You have two electrophilic sites: the highly reactive Aryl-Iodide (C-I) and the less reactive Aryl-Chloride (C-Cl) .[1] Simultaneously, the Free Phenol (-OH) acts as a potential catalyst poison (via phenoxide coordination) or proton source that can quench active catalytic species.[1]

  • The Trap: High catalyst loading (>3 mol%) often overrides the kinetic barrier of the C-Cl bond, leading to "over-coupling" (bis-arylation) or polymerization.[1]

  • The Risk: Low catalyst loading (<0.5 mol%) without ligand optimization renders the system susceptible to deactivation by the free phenol or trace sulfur impurities.[1]

This guide provides a self-validating workflow to find the "Sweet Spot"—the minimum loading required for full Iodide conversion while leaving the Chloride intact for downstream diversification.[1]

Diagnostic Workflow: The Optimization Matrix

Do not guess catalyst loading. Use this Design of Experiments (DoE) matrix to determine the optimal conditions for your specific coupling partner (boronic acid, amine, etc.).[1]

Phase 1: The "Sweet Spot" Screen

Standard Conditions: Solvent: 1,4-Dioxane/H2O (4:1), Base: K2CO3 (2.0 equiv), Temp: 60°C.[1]

Run IDPd Loading (mol%)Ligand ClassExpected OutcomeRisk Factor
A-01 5.0% PPh3 (Standard)Full Conversion (I & Cl) High: Loss of chemoselectivity.[1] Significant bis-coupling likely.[1]
A-02 1.0 - 2.0% dppf / XPhosTarget Zone Moderate: Ideal balance for I-selective coupling.[1]
A-03 0.1 - 0.5% Buchwald G3/G4High Efficiency Low: Requires strictly O2-free conditions; sensitive to poisons.[1]
A-04 <0.05% NHC-PdAtom Economy High: Reaction may stall due to "Phenol Poisoning" if not protected.[1]

Technical Note: For this specific substrate, the Methyl group at C5 provides slight steric protection to the phenol, but the Chloride at C4 is electronically activated by the ortho-iodide removal. Once the Iodine is replaced (e.g., by an aryl group), the C-Cl bond becomes less reactive, effectively "locking" the product against further side reactions if the temperature is controlled.

Critical Mechanism: Chemoselectivity Decision Tree

The following logic flow illustrates how Catalyst Loading and Temperature dictate the reaction pathway.

Chemoselectivity Start Substrate: 4-Chloro-2-iodo-5-methylphenol Cond_Mild Condition A: Low Loading (0.5-1%) Temp < 80°C Start->Cond_Mild Kinetic Control Cond_Harsh Condition B: High Loading (>3%) Temp > 100°C Start->Cond_Harsh Thermodynamic Force OxAdd_I Oxidative Addition at C-I Bond (Fast) Cond_Mild->OxAdd_I Cond_Harsh->OxAdd_I Rapid OxAdd_Cl Oxidative Addition at C-Cl Bond (Slow) Cond_Harsh->OxAdd_Cl Forced Activation Prod_Desired Product A: 2-Substituted-4-chlorophenol (DESIRED) OxAdd_I->Prod_Desired Cycle Completes Prod_Undesired Product B: Bis-Coupled / Dehalogenated (WASTE) OxAdd_Cl->Prod_Undesired Prod_Desired->OxAdd_Cl If Excess Cat/Heat remains active

Figure 1: Kinetic vs. Thermodynamic control pathways. High catalyst loading lowers the activation energy barrier for the C-Cl bond, causing loss of selectivity.

Troubleshooting Guide & FAQs

Scenario A: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Deactivation (The "Black Metal" Problem).[1] The free phenol (-OH) is likely coordinating to the Pd(II) intermediate, forming an inactive Pd-phenoxide species, or the Pd is aggregating into inactive Pd-black.[1]

  • Solution 1 (The Additive): Add water (10-20% v/v) to the solvent system.[1] Water facilitates the turnover of the boronate species and helps solubilize the inorganic base, preventing surface passivation of the catalyst.

  • Solution 2 (The Ligand Switch): Switch to a bulky, electron-rich ligand like XPhos or SPhos .[1] These bulky ligands prevent the formation of inactive Pd-dimers and protect the metal center from phenoxide coordination.[1]

  • Solution 3 (Protection): If optimization fails, convert the phenol to a Tosylate or Methyl Ether before coupling.[1] This eliminates the acidic proton and the poisoning effect.[1]

Scenario B: "I see 15% of the bis-coupled product (reaction at Cl)."

Diagnosis: Loss of Chemoselectivity.[1] You are operating under conditions that are too energetic for the C-Cl bond to remain inert.[1]

  • Adjustment:

    • Reduce Temperature: Drop from 100°C to 60°C. The C-I bond reacts at room temperature with active catalysts; the C-Cl bond typically requires heat.[1]

    • Starve the Reaction: Implement Slow Addition of the catalyst. Instead of adding 2 mol% at once, add 0.5 mol% in four portions over 2 hours. This keeps the active Pd concentration low, favoring the faster C-I kinetics.

Scenario C: "My yield varies wildly between batches."

Diagnosis: Impurity Poisoning (Sulfur/Iodide).[1] Aryl Iodides release Iodide ions (


) during the reaction.[1] High concentrations of 

can inhibit the catalyst by forming stable

species.[1]
  • Fix: Ensure your base is Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) .[1] The potassium/cesium iodide byproducts are less soluble in dioxane/toluene, effectively precipitating the inhibitor out of the solution (Le Chatelier’s principle).

Standardized Protocol: Chemoselective Suzuki Coupling

Objective: Couple 4-Chloro-2-iodo-5-methylphenol with Phenylboronic Acid.

  • Charge Reactor: Add Substrate (1.0 equiv), Phenylboronic acid (1.1 equiv), and K2CO3 (2.5 equiv).[1]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.[1]

  • Degas: Sparge with Argon for 15 minutes. Critical: Oxygen kills low-loading Pd cycles.[1]

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (1.0 mol%).[1]

    • Why dppf? The large bite angle promotes reductive elimination and enhances selectivity for C-I over C-Cl.[1]

  • Reaction: Heat to 60°C for 4-6 hours.

  • Checkpoint: Check HPLC/TLC.

    • If SM remains: Add 0.5 mol% more catalyst.[1]

    • If Bis-product appears: Stop immediately and cool.[1]

References

  • BenchChem Technical Notes. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene.Link[1]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling Mechanism and Chemoselectivity Guides.[1][2]Link

  • National Institutes of Health (NIH) / PMC. (2014).[1] Catalytic Enantiotopic-Group-Selective Suzuki Reaction.[1] (Discusses Pd-catalyst selectivity mechanisms). Link

  • Royal Society of Chemistry (RSC). (2013).[1] A general copper catalytic system for cross-coupling of aryl iodides.[1][3] (Comparative reactivity of Aryl-I vs Aryl-Cl). Link

  • MDPI. (2024).[1] Stable and Efficient Catalyst for O-Arylation Cross-Coupling.[1] (Catalyst loading optimization curves). Link[1]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-iodo-5-methylphenol

Topic: Purification of 4-Chloro-2-iodo-5-methylphenol (CIM-Phenol) Ticket ID: PUR-CIM-2024-X Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses the isolation and purification of 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Chloro-2-iodo-5-methylphenol (CIM-Phenol) Ticket ID: PUR-CIM-2024-X Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the isolation and purification of 4-Chloro-2-iodo-5-methylphenol , a key intermediate often synthesized via the electrophilic iodination of 4-chloro-3-methylphenol (p-chlorocresol).[1]

The primary challenge in this workflow is distinguishing the target molecule from its regioisomer (4-chloro-2-iodo-3-methylphenol ) and unreacted starting material.[1] Due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, the target compound (iodinated at the less sterically hindered C6 position of the starting material) is the major product, but the steric impurity (iodinated at C2) often persists.[1]

Part 1: The Molecule & The Matrix

Before initiating purification, confirm your target profile against the common impurities listed below.

Target vs. Impurity Profile
FeatureTarget Molecule Major Impurity (Regioisomer) Starting Material
Name 4-Chloro-2-iodo-5-methylphenol 4-Chloro-2-iodo-3-methylphenol4-Chloro-3-methylphenol
Origin Iodination at C6 (ortho to OH, para to Me)Iodination at C2 (ortho to OH, ortho to Me)Unreacted Reagent
Sterics Low (Open position)High (Sandwiched between OH & Me)N/A
Polarity ModerateSlightly Lower (Internal H-bonding)Moderate
pKa (est.) ~8.5 (More acidic due to I)~9.09.4
Solubility Soluble in EtOAc, DCM, warm EthanolSoluble in Hexanes/DCMSoluble in Alcohols

Part 2: Purification Decision Tree

Use this logic flow to determine the appropriate purification tier for your crude mixture.

PurificationLogic Start Crude Reaction Mixture Quench 1. Quench Excess Iodine (Na2S2O3 Wash) Start->Quench Assay 2. HPLC/TLC Analysis Quench->Assay HighPurity Purity > 90% (Minor Isomer) Assay->HighPurity Clean Conversion LowPurity Purity < 80% (High SM/Isomer) Assay->LowPurity Messy Reaction Recryst Tier 1: Recrystallization (Ethanol/Water or Hexane/EtOAc) HighPurity->Recryst Column Tier 2: Flash Chromatography (Silica Gel) LowPurity->Column Check Final QC Recryst->Check Column->Recryst Polishing Step

Figure 1: Decision matrix for selecting the purification methodology based on initial crude purity.

Part 3: Step-by-Step Protocols

Tier 1: Chemical Workup (The "Crash Out")

Use this for all reactions to remove bulk iodine and inorganic salts.[1]

The Science: Iodine (


) is a strong oxidizer and will contaminate your product with a deep violet/brown color.[1] Sodium thiosulfate (

) reduces

to water-soluble iodide (

), decolorizing the organic phase.[1]
  • Quench: Pour the reaction mixture into a separatory funnel containing 10% aqueous

    
    . Shake vigorously until the iodine color disappears (yellow/orange 
    
    
    
    colorless/pale pink).
  • Extract: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     volumes).
    
  • Acid Wash: Wash the organic layer with 1M HCl to ensure the phenol is protonated (neutral form) and not a phenolate salt.[1]

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Tier 2: Recrystallization (The Standard)

Best for: Crude purity >85% with minor regioisomer contamination.[1]

Solvent System: Ethanol/Water (Polar) or Hexane/Ethyl Acetate (Non-polar).[1] Author's Note: The target molecule (5-methyl) is more symmetrical and less hindered than the 3-methyl impurity, making it less soluble in non-polar solvents and more likely to crystallize first.[1]

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Remove from heat.[1][2] Add warm water dropwise until persistent turbidity (cloudiness) is observed.[1]

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

  • Cool at 4°C for 2 hours.

  • Filter the white/off-white needles and wash with cold 20% Ethanol/Water.[1]

Tier 3: Flash Chromatography (The Fixer)

Best for: Low conversion (<80%) or persistent "oiling out" in recrystallization.[1]

Stationary Phase: Silica Gel (Acid-washed recommended if streaking occurs).[1] Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5


 80:20).[1]

Key Technique: Phenols are weakly acidic and can interact with the silanols on silica, causing "tailing" or broad peaks.[1]

  • Pro-Tip: Add 0.1% Acetic Acid to your mobile phase to suppress ionization and sharpen the peaks.[1]

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This usually indicates the presence of impurities (likely the regioisomer) lowering the melting point, or the solution is too concentrated/hot.[1] Fix:

  • Re-dissolve the oil by heating.[1]

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.[1]

  • Switch Solvents: Try a Hexane/DCM system. Dissolve in minimal DCM, then slowly add Hexane until cloudy.

Q2: I cannot separate the regioisomer (3-methyl) from the target (5-methyl).

Diagnosis: These isomers have very similar


 values.
Fix: 
  • Chemical Separation: Not easily possible as pKa values are similar.[1]

  • Chromatography: Use a shallower gradient (e.g., 1% EtOAc increase per column volume).[1]

  • Recrystallization: The 5-methyl target is the major product and thermodynamically more stable crystal.[1] Perform multiple recrystallizations . The first crop will be enriched in the target; the mother liquor will hold the impurity.[1]

Q3: The product has a pinkish hue even after column.

Diagnosis: Trace oxidation products (quinones) or residual iodine.[1] Fix:

  • Dissolve in EtOAc and wash again with dilute

    
    .[1]
    
  • If the color persists, recrystallize in the presence of a small amount of activated charcoal (carbon), then filter while hot through Celite.[1]

Part 5: Analytical Validation

Confirm your success using these metrics.

MethodExpected ResultInterpretation

NMR
Two aromatic singlets (or para-coupling doublets)The target (5-Me) has protons at C3 and C6.[1][3] Since C2 and C4 are substituted, the remaining protons are para to each other (C3 and C6).[1] Wait—Target is 4-Cl, 2-I, 5-Me.[1][4] Protons are at C3 and C6.[1] They are para to each other. Expect small coupling (

Hz) or singlets.[1] The impurity (3-Me) has protons at C5 and C6 (ortho coupling,

Hz).[1] This is the definitive test.
HPLC Single sharp peakPurity > 98% required for pharma applications.[1]
Melting Point Sharp range (e.g., >70°C, verify vs standard)Broad range indicates isomer contamination.[1]

References

  • National Institutes of Health (NIH) - PubChem. 4-Chloro-3-methylphenol Compound Summary.[1] Available at: [Link][1]

  • L.G. Wade. Organic Chemistry: Electrophilic Aromatic Substitution of Disubstituted Benzenes.[1] (General Mechanism Grounding).[1]

  • University of Rochester. Recrystallization Solvents and Techniques. Available at: [Link][1][4]

Sources

Troubleshooting

Stability of 4-Chloro-2-iodo-5-methylphenol under basic conditions

Welcome to the technical support center for 4-Chloro-2-iodo-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of using this dihalo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-iodo-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of using this dihalogenated phenol, particularly under basic conditions. Here, we will delve into the stability, potential degradation pathways, and troubleshooting of common experimental and analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using 4-Chloro-2-iodo-5-methylphenol in basic solutions?

A1: The primary stability concern for 4-Chloro-2-iodo-5-methylphenol in the presence of a base is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-rich phenoxide, formed by deprotonation of the hydroxyl group, can activate the aromatic ring towards substitution, although the electron-donating methyl group can slightly counteract this. Additionally, oxidation of the phenol ring can occur, especially in the presence of air (oxygen) and base.

Q2: Which halogen, chlorine or iodine, is more likely to be displaced under basic conditions?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability of halogens is often the reverse of what is observed in SN1 and SN2 reactions.[1][2] The rate-determining step in SNAr is typically the initial attack of the nucleophile, which is favored by a more electronegative halogen that polarizes the carbon-halogen bond.[1] Therefore, the order of leaving group ability in SNAr is often F > Cl > Br > I.[3] This suggests that the chloro substituent may be more susceptible to displacement than the iodo substituent in 4-Chloro-2-iodo-5-methylphenol under SNAr conditions. However, the C-I bond is significantly weaker than the C-Cl bond, which could favor iodine displacement in reactions that have more SN1 or radical character.

Q3: Can 4-Chloro-2-iodo-5-methylphenol undergo dehalogenation in the presence of a base?

A3: Dehydrohalogenation, a common reaction for alkyl halides, is less common for aryl halides but can occur under specific conditions, often involving strong bases and high temperatures to form a benzyne intermediate.[4] Reductive dehalogenation is also a possibility, but this typically requires a reducing agent in addition to the base.[5] Simple exposure to common laboratory bases at moderate temperatures is more likely to result in SNAr if a suitable nucleophile is present.

Q4: Are there any known rearrangement reactions for this compound under basic conditions?

A4: While base-catalyzed rearrangements of aryl ethers and sulfonates, such as the Truce-Smiles rearrangement, are known, they typically require a side chain that can act as an intramolecular nucleophile. 4-Chloro-2-iodo-5-methylphenol itself lacks such a feature and is therefore unlikely to undergo this specific type of rearrangement.

Troubleshooting Guide

This section addresses common problems encountered during experiments with 4-Chloro-2-iodo-5-methylphenol in basic media.

Problem Potential Causes Troubleshooting Steps & Explanations
Reaction Failure: Starting material is consumed, but the desired product is not formed. 1. Degradation of starting material: The basic conditions may be too harsh, leading to decomposition of your starting material through nucleophilic aromatic substitution (SNAr) with the base or solvent, or through oxidation. 2. Incorrect reaction conditions: The temperature, base concentration, or reaction time may not be optimal for your desired transformation.1. Assess Stability: Run a control experiment with only 4-Chloro-2-iodo-5-methylphenol and the base under your reaction conditions. Monitor the reaction by TLC or HPLC to check for the disappearance of the starting material and the appearance of new, unidentified spots. 2. Modify Reaction Conditions: If degradation is observed, consider using a weaker base, a lower temperature, or a shorter reaction time. The use of a non-nucleophilic base (e.g., a hindered amine base) might be beneficial if SNAr with the base is suspected. 3. Degas Solvents: To minimize oxidation, degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex Reaction Mixture: Multiple unexpected spots on TLC or peaks in HPLC. 1. Multiple SNAr products: Nucleophilic attack may be occurring at both the chloro- and iodo-substituted positions, leading to a mixture of products. 2. Oxidation products: The phenol ring can be oxidized under basic conditions, especially in the presence of air, leading to a complex mixture of colored byproducts.[6] 3. Dehalogenation: Partial or complete removal of the halogen atoms could be occurring.1. Analyze the Byproducts: If possible, isolate and characterize the major byproducts using techniques like LC-MS or NMR to understand the degradation pathways. 2. Optimize Selectivity: To favor a specific SNAr product, you may need to carefully control the reaction temperature and the nature of the nucleophile. 3. Inert Atmosphere: As mentioned above, performing the reaction under an inert atmosphere can significantly reduce the formation of oxidation byproducts.
Analytical Issues: Inconsistent retention times or poor peak shape in HPLC analysis. 1. Interaction with column: Phenolic compounds can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing. 2. Mobile phase pH: The pH of the mobile phase can affect the ionization state of the phenol and thus its retention time. 3. Sample solvent effects: Injecting the sample in a solvent much stronger than the mobile phase can lead to peak distortion.1. Use a suitable column: Employ an end-capped HPLC column or a column specifically designed for the analysis of polar compounds. 2. Buffer the mobile phase: Use a buffered mobile phase to maintain a consistent pH and ensure reproducible retention times. For reversed-phase HPLC, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) will keep the phenol protonated and generally lead to better peak shape. 3. Match sample solvent to mobile phase: Whenever possible, dissolve your sample in the initial mobile phase of your HPLC method.
Ambiguous NMR Spectrum: Broad peaks or unexpected signals. 1. Presence of phenoxide: In a basic NMR solvent, the phenolic proton will be exchanged, and the resulting phenoxide can lead to changes in the chemical shifts of the aromatic protons. 2. Paramagnetic impurities: Trace metal impurities can cause significant line broadening. 3. Degradation in the NMR tube: If the NMR solvent is basic (e.g., contains residual D2O with a high pD), the compound may be degrading over time.1. Acidify the sample: Add a drop of a deuterated acid (e.g., DCl in D2O) to your NMR sample to protonate the phenol and obtain sharper signals for the aromatic protons. 2. Use high-purity NMR solvents: Ensure that your deuterated solvents are of high quality to minimize paramagnetic impurities. 3. Acquire the spectrum promptly: If you suspect instability in the NMR solvent, acquire the spectrum as quickly as possible after preparing the sample.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 4-Chloro-2-iodo-5-methylphenol under Basic Conditions

Objective: To determine the stability of 4-Chloro-2-iodo-5-methylphenol in the presence of a specific base and solvent over time.

Materials:

  • 4-Chloro-2-iodo-5-methylphenol

  • Base of choice (e.g., NaOH, K2CO3, triethylamine)

  • Anhydrous solvent (e.g., THF, DMF, acetonitrile)

  • TLC plates, HPLC vials, and appropriate analytical standards

  • Inert gas supply (N2 or Ar)

Procedure:

  • Dissolve a known amount of 4-Chloro-2-iodo-5-methylphenol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the desired equivalent of the base to the solution at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a dilute acid solution (e.g., 1 M HCl) to stop the reaction.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the residue by TLC and HPLC to monitor the consumption of the starting material and the formation of any new products.

  • For HPLC analysis, prepare a calibration curve for the starting material to quantify its degradation over time.

Protocol 2: Sample Preparation for HPLC Analysis

Objective: To prepare samples from a reaction mixture for reliable HPLC analysis.

Materials:

  • Aliquots from the reaction mixture

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Mobile phase for HPLC

  • Syringe filters (0.45 µm)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add a known volume of the reaction aliquot (e.g., 100 µL).

  • Add an equal volume of the quenching solution and vortex briefly.

  • Add a larger volume of the extraction solvent (e.g., 500 µL) and vortex thoroughly for 1 minute.

  • Centrifuge the tube to separate the layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness using a stream of nitrogen or a vacuum concentrator.

  • Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 200 µL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Data Interpretation

Interpreting HPLC Data

When analyzing the stability of 4-Chloro-2-iodo-5-methylphenol, an HPLC chromatogram can provide valuable information.

  • Decreasing Peak Area of Starting Material: A progressive decrease in the peak area corresponding to 4-Chloro-2-iodo-5-methylphenol over time indicates its consumption.

  • Appearance of New Peaks: The emergence of new peaks signifies the formation of degradation products.

  • Peak Tailing: Asymmetrical peaks with a "tail" can indicate interactions between the phenolic hydroxyl group and the stationary phase.

  • Retention Time Shifts: Inconsistent retention times may suggest issues with the mobile phase pH or temperature fluctuations.

Interpreting 1H NMR Data

The 1H NMR spectrum can help identify the structure of the starting material and any degradation products. For 4-Chloro-2-iodo-5-methylphenol, the following signals would be expected:

Proton Approximate Chemical Shift (ppm) Multiplicity Notes
-OH4.5 - 7.0Singlet (broad)The chemical shift is concentration and solvent dependent. May not be observed or may be very broad.
Aromatic-H6.5 - 7.5Singlet or DoubletThe two aromatic protons will likely appear as distinct signals. The exact chemical shifts and coupling will depend on the specific substitution pattern. For a similar compound, 4-chloro-2-methylphenol, aromatic protons are observed around 6.67-7.07 ppm.[7]
-CH32.0 - 2.5SingletA sharp singlet corresponding to the methyl group protons. For 4-chloro-2-methylphenol, this is at 2.201 ppm.[7]

Changes in the aromatic region of the spectrum can indicate modification of the ring, such as dehalogenation or substitution. The disappearance of a halogen would lead to a change in the splitting pattern and chemical shift of the remaining aromatic protons.

Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 4-Chloro-2-iodo-5-methylphenol under basic conditions.

G cluster_snar_cl Nucleophilic Aromatic Substitution (at Chloro position) start_cl 4-Chloro-2-iodo-5-methylphenol intermediate_cl Meisenheimer Complex (Attack at C-Cl) start_cl->intermediate_cl + Nu- product_cl 2-Iodo-5-methyl-4-(nucleophile)phenol intermediate_cl->product_cl - Cl-

Caption: SNAr at the chloro position.

G cluster_snar_i Nucleophilic Aromatic Substitution (at Iodo position) start_i 4-Chloro-2-iodo-5-methylphenol intermediate_i Meisenheimer Complex (Attack at C-I) start_i->intermediate_i + Nu- product_i 4-Chloro-5-methyl-2-(nucleophile)phenol intermediate_i->product_i - I-

Caption: SNAr at the iodo position.

G cluster_oxidation Oxidation start_ox 4-Chloro-2-iodo-5-methylphenol product_ox Complex Mixture of Quinones and other Oxidized Products start_ox->product_ox [O], Base

Caption: Oxidation of the phenol ring.

References

  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. Retrieved from [Link]

  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2014). J. Org. Chem., 79(12), 5567–5584. Retrieved from [Link]

  • Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. (2016). Journal of Chosun Natural Science, 9(4), 261-267. Retrieved from [Link]

  • 4-Chloro-2-methylphenol | C7H7ClO. PubChem. Retrieved from [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Aldol Reactions. (2021, April 21). YouTube. Retrieved from [Link]

  • Degradation of 4-chloro-2-methylphenol by an Activated Sludge Isolate and Its Taxonomic Description. (1995). Appl. Environ. Microbiol., 61(6), 2179–2185. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dehydrohalogenation of Alkyl Dihalides. Unacademy. Retrieved from [Link]

  • Dehydrohalogenation. Taylor & Francis. Retrieved from [Link]

  • Investigation of the oxidation of phenol by oxygen in aqueous alkaline medium. (1985). Kinet. Catal., 26, 73-77. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Retrieved from [Link]

  • 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. European Chemicals Bureau. Retrieved from [Link]

  • Effects of halide ions on degradation of organic pollutants in novel chemical oxidation processes. (2025, May 11). Open Research Newcastle University. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Retrieved from [Link]

  • Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. (2018). Environ. Sci. Technol., 52(15), 8446–8455. Retrieved from [Link]

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. (2019). Water, 11(10), 2058. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved from [Link]

  • Kinetics of the degradation of 2-chlorophenol by ozonation at pH 3. (2006). J. Hazard. Mater., 137(3), 1436-1443. Retrieved from [Link]

  • Dehalogenation. Wikipedia. Retrieved from [Link]

  • Chemical shifts. Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved from [Link]

  • Alkyne Synthesis by Double Dehydrohalogenation. (2018, August 22). YouTube. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in aryl iodide cross-coupling

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Low Conversion in Aryl Iodide Substrates Executive Summary: The "Iodide Paradox" Welcome to the technical support center. If you are here, yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Low Conversion in Aryl Iodide Substrates

Executive Summary: The "Iodide Paradox"

Welcome to the technical support center. If you are here, you are likely experiencing a counter-intuitive failure. You chose an Aryl Iodide (Ar-I) because it is theoretically the most reactive electrophile in Palladium-catalyzed cross-coupling (oxidative addition is rapid). Yet, your reaction is stalling, turning black, or yielding dehalogenated byproducts.

The Core Problem: Aryl iodides are often too reactive.

  • Catalyst Saturation: Rapid oxidative addition consumes all Pd(0) immediately. If the subsequent step (transmetallation) is slow, the unstable Pd(II) intermediate accumulates and decomposes into inactive Palladium black.

  • Iodide Poisoning: The released iodide ion (

    
    ) is a strong ligand. It can form stable, unreactive clusters (e.g., 
    
    
    
    ) or saturate the coordination sphere, preventing the nucleophile from binding.

Diagnostic Workflow

Before altering your conditions, identify the failure mode using this logic tree.

DiagnosticTree start START: Reaction Stalled/Failed check_color Check Reaction Appearance start->check_color black Precipitate / Mirror / Black Susp. check_color->black Pd Black Formed clear Solution remains clear/orange check_color->clear Catalyst Soluble analyze_sm Analyze SM (GC/LC) black->analyze_sm clear->analyze_sm sm_remain Ar-I Remaining analyze_sm->sm_remain sm_gone Ar-I Consumed analyze_sm->sm_gone issue_1 ISSUE: Catalyst Deactivation (See Module 1) sm_remain->issue_1 With Pd Black issue_2 ISSUE: Iodide Inhibition (See Module 2) sm_remain->issue_2 Solution Clear issue_3 ISSUE: Protodeboronation (See Module 3) sm_gone->issue_3 Nucleophile Remaining issue_4 ISSUE: Dehalogenation (See Module 4) sm_gone->issue_4 Ar-H Formed

Figure 1: Diagnostic logic tree for identifying the root cause of cross-coupling failure.

Troubleshooting Modules

Module 1: Catalyst Deactivation (The "Black Box" Crash)

Symptom: The reaction mixture turns black or forms a metallic mirror on the flask walls within the first hour. Conversion stops at <30%.

Root Cause: Oxidative addition of Ar-I is faster than transmetallation. The catalyst rests as the oxidative addition complex (


). These complexes are often less stable than the Pd(0) resting states seen with Ar-Cl or Ar-Br. If the nucleophile (boronic acid/amine) reacts too slowly, the Pd(II) species dimerize and precipitate as Pd(0) aggregates (Pd Black).

Protocol Fix:

  • Switch to Precatalysts: Stop using

    
     or 
    
    
    
    . Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4). These release the active
    
    
    species at a controlled rate, preventing the "flood" of Pd(II) that leads to crashing.
  • The "Slow Addition" Trick: If you must use standard catalysts, add the Aryl Iodide solution slowly via syringe pump over 1 hour. This keeps the concentration of the unstable intermediate low.

Module 2: Iodide Inhibition (The "Stalling" Effect)

Symptom: The reaction stays clear/homogeneous but stalls at 50-60% conversion. Adding more catalyst does not restart it.

Root Cause: The "Iodide Effect."[1] As the reaction proceeds, the concentration of iodide ions (


) increases. Iodide is a strong ligand that can displace phosphines or form bridging dimers (palladates) that are catalytically inactive. This is particularly common in Buchwald-Hartwig amination .

Protocol Fix:

  • Solvent Switch (Precipitation Strategy): Switch to a non-polar solvent where the metal-iodide salt (NaI or KI) is insoluble .

    • Avoid: DMF, DMAc, NMP (NaI is soluble; inhibition continues).

    • Use:Toluene or Dioxane . The NaI/KI will precipitate out of the solution (driving the equilibrium forward) rather than poisoning the catalyst.

  • Ligand Choice: Use bulky biaryl phosphine ligands (BrettPhos, RuPhos) which are resistant to iodide displacement.

SolventNaI SolubilitySuitability for Ar-I Coupling
DMF/DMAc Moderate/HighPoor (Promotes inhibition)
THF Low/ModerateFair
Toluene InsolubleExcellent (Precipitates inhibitor)
Module 3: Protodeboronation (Suzuki-Miyaura Specific)

Symptom: Aryl Iodide remains, but the Boronic Acid is completely consumed. Analysis shows the formation of


 (where R comes from the boronic acid).

Root Cause: Aryl iodides require weaker bases, but if the reaction is slow, the base catalyzes the decomposition of the boronic acid (protodeboronation) faster than the cross-coupling occurs.

Protocol Fix:

  • Base Optimization: Move from strong bases (

    
    , 
    
    
    
    ) to mild, anhydrous bases.
    • Recommendation:

      
        (anhydrous) or 
      
      
      
      .
  • Water Control: While Suzuki coupling requires some water, excess water accelerates protodeboronation. Use a defined ratio (e.g., Dioxane:Water 10:1) rather than "wet solvent."[2]

Module 4: Reductive Dehalogenation (The Phantom Product)

Symptom: The Aryl Iodide is consumed, but yields the reduced arene (


) instead of the coupled product.

Root Cause:


-Hydride elimination. This often comes from the solvent (alcohols) or amine impurities.

Mechanism Visualization:

Dehalogenation p0 L-Pd(0) oa Oxidative Addition (Ar-Pd-I) p0->oa Ar-I hydride Pd-Hydride Species (Ar-Pd-H) oa->hydride Beta-Hydride Elim. (via Alcohol) alcohol Solvent/Additive (R-CH2-OH) re Reductive Elimination hydride->re re->p0 Regeneration product Ar-H (Dehalogenated) re->product

Figure 2: Pathway for reductive dehalogenation competing with cross-coupling.

Protocol Fix:

  • Remove Hydrogen Sources: Avoid primary/secondary alcoholic solvents (Isopropanol, Ethanol). Use aprotic solvents (Toluene, THF).

  • Scavengers: If the solvent cannot be changed, ensure rigorously anhydrous conditions to prevent water-mediated hydride transfer (via formate formation if CO is present, or general hydrolysis).

Frequently Asked Questions (FAQ)

Q: Why does Ar-Cl work better than Ar-I in my Buchwald-Hartwig reaction? A: This is almost certainly due to Iodide Inhibition (Module 2). The Chloride ion is a much weaker ligand than Iodide and does not poison the catalyst as effectively. If you must use Ar-I, switch to Toluene to precipitate the NaI byproduct.

Q: Can I use CuI as a co-catalyst for Suzuki coupling of Ar-I? A: Generally, No . CuI is essential for Sonogashira, but in Suzuki coupling, Copper can induce homocoupling of the boronic acid or interfere with the Palladium cycle.

Q: My Ar-I is sterically hindered (ortho-substituted). Which ligand should I use? A: For hindered Aryl Iodides, SPhos or XPhos are the gold standards. They provide the necessary steric bulk to facilitate reductive elimination while stabilizing the Pd(0) species.

References

  • Buchwald Precatalysts: advantages of G3/G4 precatalysts for unstable intermediates.

  • Mechanistic Studies on Iodide Inhibition: Inhibitory effect of iodide ions in Pd-catalyzed reactions.

  • Protodeboronation Mechanisms: Base-catalyzed decomposition of boronic acids.

  • Suzuki-Miyaura General Guide: Standard mechanisms and troubleshooting.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-iodo-5-methylphenol

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or complex molecules is paramount for structural elucidation and purity ass...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or complex molecules is paramount for structural elucidation and purity assessment. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-2-iodo-5-methylphenol, a polysubstituted aromatic compound. By dissecting the likely fragmentation pathways, we offer a robust framework for identifying this molecule and distinguishing it from structurally similar compounds.

Predicted Mass Spectrum and Fragmentation Pathways

While a publicly available experimental mass spectrum for 4-Chloro-2-iodo-5-methylphenol is not readily found, we can predict its fragmentation pattern based on established principles of mass spectrometry and the known behavior of related halogenated and phenolic compounds.

The molecular weight of 4-Chloro-2-iodo-5-methylphenol (C₇H₆ClIO) is 284.48 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 284, with an isotopic peak at m/z 286 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the ³⁵Cl peak).

The fragmentation of the molecular ion is anticipated to follow several key pathways, driven by the relative bond strengths and the stability of the resulting fragments. The presence of iodine, a large and relatively weakly bound halogen, is expected to be a primary site of initial fragmentation.

Key Predicted Fragmentation Pathways:

  • Loss of Iodine Radical (I•): This is predicted to be a major fragmentation pathway, leading to a prominent peak at m/z 157 ([M-I]⁺). The C-I bond is the weakest bond on the aromatic ring, making its cleavage highly favorable.

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a fragment at m/z 249 ([M-Cl]⁺). While possible, this is expected to be less favorable than the loss of iodine.

  • Loss of Methyl Radical (•CH₃): Benzylic cleavage of the methyl group is a common fragmentation for methylated aromatic compounds, which would yield a fragment at m/z 269 ([M-CH₃]⁺).

  • Loss of Carbon Monoxide (CO): Phenolic compounds often undergo rearrangement and loss of CO from the molecular ion, which would produce a fragment at m/z 256 ([M-CO]⁺˙).

  • Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation. For example, the [M-I]⁺ ion (m/z 157) could subsequently lose a chlorine radical to give a fragment at m/z 122, or lose CO to yield a fragment at m/z 129.

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pattern M [C₇H₆ClIO]⁺˙ m/z = 284/286 M_minus_I [C₇H₆ClO]⁺ m/z = 157/159 M->M_minus_I - I• M_minus_Cl [C₇H₆IO]⁺ m/z = 249 M->M_minus_Cl - Cl• M_minus_CH3 [C₆H₃ClIO]⁺ m/z = 269/271 M->M_minus_CH3 - •CH₃ M_minus_CO [C₆H₆ClI]⁺˙ m/z = 256/258 M->M_minus_CO - CO

Caption: Predicted Electron Ionization Fragmentation Pathways of 4-Chloro-2-iodo-5-methylphenol.

Comparative Analysis with Structurally Related Compounds

To provide a clearer understanding of the unique fragmentation signature of 4-Chloro-2-iodo-5-methylphenol, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Neutral LossesDistinguishing Features
4-Chloro-2-iodo-5-methylphenol 284.48284/286 ([M]⁺˙) , 157/159 ([M-I]⁺) , 249 ([M-Cl]⁺), 269/271 ([M-CH₃]⁺)Prominent loss of iodine is expected to be the most characteristic fragmentation.
4-Chloro-2-methylphenol [1][2]142.58142/144 ([M]⁺˙) , 107 ([M-Cl]⁺), 127/129 ([M-CH₃]⁺)The base peak is often the molecular ion, with significant loss of chlorine.[2]
2-Iodophenol 220.01220 ([M]⁺˙) , 93 ([M-I]⁺), 192 ([M-CO]⁺˙)Loss of iodine is a dominant fragmentation pathway.
Phenol [3]94.1194 ([M]⁺˙) , 66 ([M-CO]⁺˙), 65 ([M-CHO]⁺)Characterized by the loss of CO and CHO from the molecular ion.[3][4]

This comparative data highlights that the presence and type of halogen substituent dramatically influence the fragmentation pattern. The facile loss of iodine from 4-Chloro-2-iodo-5-methylphenol is a key diagnostic feature that would differentiate it from its non-iodinated counterpart.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating halogenated phenols.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane, hexane).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-350

The following diagram outlines the experimental workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample 4-Chloro-2-iodo-5-methylphenol Solution Dissolve in Dichloromethane (100 µg/mL) Sample->Solution Injection Inject 1 µL into GC Solution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-350) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Identify Molecular Ion and Fragment Peaks Spectrum->Interpretation Comparison Compare with Predicted Pattern and Library Data Interpretation->Comparison

Caption: Workflow for the GC-MS analysis of 4-Chloro-2-iodo-5-methylphenol.

Trustworthiness and Self-Validation

The predictive nature of this guide is grounded in the fundamental principles of mass spectrometry, which are well-established and extensively documented in scientific literature.[5] The proposed fragmentation pathways are based on the known behavior of similar chemical moieties. To ensure the trustworthiness of experimental results, the following self-validating steps should be incorporated into the protocol:

  • Blank Analysis: Run a solvent blank before the sample analysis to ensure that no interfering peaks are present from the solvent or the system.

  • Isotope Pattern Confirmation: The presence of the characteristic 3:1 isotopic pattern for chlorine in the molecular ion and any chlorine-containing fragments provides strong evidence for the presence of a single chlorine atom in the molecule.

  • Library Matching: While a direct match for 4-Chloro-2-iodo-5-methylphenol may not be available in commercial mass spectral libraries, searching for structurally similar compounds can provide confidence in the identification of the compound class.

By following this comprehensive guide, researchers and scientists can confidently predict, identify, and characterize the mass spectrometry fragmentation pattern of 4-Chloro-2-iodo-5-methylphenol, enabling its unambiguous identification in complex matrices.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 4-Chloro-2-methylphenol.
  • ChemicalBook. (n.d.). 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylphenol.
  • YouTube. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]

Sources

Comparative

Technical Guide: Validating Purity of 4-Chloro-2-iodo-5-methylphenol via Derivatization GC-MS

Executive Summary The validation of 4-Chloro-2-iodo-5-methylphenol (C₇H₆ClIO) presents a unique analytical paradox: while its phenolic nature suggests High-Performance Liquid Chromatography (HPLC) for ease of handling, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 4-Chloro-2-iodo-5-methylphenol (C₇H₆ClIO) presents a unique analytical paradox: while its phenolic nature suggests High-Performance Liquid Chromatography (HPLC) for ease of handling, its application as a high-value intermediate often demands the structural specificity that only Gas Chromatography-Mass Spectrometry (GC-MS) can provide.

However, direct injection of this molecule is prone to failure due to two critical factors:

  • Phenolic Acidity: The hydroxyl group causes severe peak tailing and irreversible adsorption on the column liner.

  • Iodine Lability: The carbon-iodine (C-I) bond is thermally sensitive. Excessive injector temperatures can induce artifactual de-iodination, leading to false impurity profiles.

This guide outlines a self-validating protocol using Silylation (BSTFA) to mask the hydroxyl group, ensuring thermal stability and symmetric elution. We compare this approach against HPLC and NMR to justify its selection for purity validation.

Part 1: The Analytical Challenge & Method Selection

The Decision Matrix: Why GC-MS?

While 1H-NMR provides the gold standard for structural elucidation, it lacks the sensitivity to detect trace isomeric impurities (<0.1%). HPLC-UV is robust for quantification but struggles to definitively identify unknown impurities without a mass spectrometer (LC-MS). GC-MS (Derivatized) offers the optimal balance of separation efficiency and structural confirmation.

Comparative Analysis of Methodologies
FeatureGC-MS (Derivatized) HPLC-UV 1H-NMR
Primary Utility Trace Impurity ID & Purity %Routine Assay %Structural Confirmation
Sensitivity (LOD) High (ppb range)Moderate (ppm range)Low (>0.1% required)
Specificity Excellent (Mass Fingerprint)Good (Retention Time only)Perfect (Chemical Shift)
Thermal Risk High (Requires Derivatization)Low (Ambient Temp)None
Throughput Moderate (Prep required)High (Direct Inject)Low
Decision Logic Diagram

The following decision tree illustrates the logical pathway for selecting the derivatization GC-MS method for this specific halogenated phenol.

MethodSelection Start Start: Purity Analysis of 4-Chloro-2-iodo-5-methylphenol IsTrace Is Trace Impurity ID Required? Start->IsTrace Volatile Is Analyte Volatile/Semi-volatile? IsTrace->Volatile Yes NMR Select 1H-NMR (Structure Only) IsTrace->NMR No (Structure only) Polar Is Analyte Polar (Phenolic -OH)? Volatile->Polar Yes HPLC Select HPLC-UV (Routine Assay) Volatile->HPLC No Deriv Can it be Derivatized (Silylation)? Polar->Deriv Yes GCMS_Direct Direct GC-MS (Risk: Tailing/Degradation) Polar->GCMS_Direct No Deriv->HPLC No GCMS_Deriv Select Derivatization GC-MS (High Purity Validation) Deriv->GCMS_Deriv Yes

Figure 1: Analytical Decision Tree. Green path indicates the optimal workflow for high-fidelity purity validation.

Part 2: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This reaction replaces the acidic proton with a Trimethylsilyl (TMS) group, increasing volatility and protecting the molecule from thermal degradation.

Sample Preparation & Derivatization
  • Reagents:

    • Analyte: 4-Chloro-2-iodo-5-methylphenol (>98% purity).

    • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

    • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Procedure:

    • Weigh 10 mg of sample into a 2 mL GC vial.

    • Add 500 µL of Anhydrous Pyridine. Vortex to dissolve.

    • Add 200 µL of BSTFA + 1% TMCS.

    • Critical Step: Incubate at 60°C for 30 minutes . Note: Do not exceed 70°C to prevent de-iodination.

    • Dilute to final concentration (approx. 100 ppm) with Ethyl Acetate or Hexane.

GC-MS Instrument Parameters
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm). Low-bleed is essential for trace analysis.

  • Inlet: Split mode (20:1).

  • Inlet Temperature: 240°C .

    • Warning: Do NOT use the standard 280-300°C. The C-I bond is weak; high inlet temperatures can cause the Iodine to cleave, creating a false "de-iodinated" impurity peak.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Impact (EI), 70 eV.

  • Scan Range: 40–500 m/z.

Part 3: Data Interpretation & Validation Logic

Structural Confirmation (Mass Spectral Fingerprint)

The derivatized product is 4-Chloro-2-iodo-5-methylphenoxy-trimethylsilane .

  • Molecular Formula: C₁₀H₁₄ClIOSi

  • Molecular Weight (MW): ~340.66 g/mol

Key Fragmentation Markers:

  • Molecular Ion (M⁺): Distinct cluster at m/z 340 (³⁵Cl) and 342 (³⁷Cl).

  • The Chlorine Signature: The abundance ratio of M (340) to M+2 (342) must be approximately 3:1 . This confirms the presence of exactly one Chlorine atom.

  • The Iodine Loss: A prominent peak at m/z 213 (M - 127). The loss of Iodine is a primary fragmentation pathway for iodinated aromatics.

  • The Silicon Shift: A strong peak at m/z 73 (Si(CH₃)₃⁺), confirming successful derivatization.

Impurity Profiling

Common impurities to watch for:

  • De-iodinated byproduct (4-Chloro-3-methylphenol): If observed, check if it's a synthesis impurity or an artifact of high inlet temperature.

  • Regioisomers: Isomers where the Iodine or Chlorine is in a different position will have identical masses but slightly different retention times and fragmentation intensity ratios (ortho-effect).

Validation Workflow Diagram

The following diagram details the step-by-step workflow to validate the purity data.

ValidationWorkflow cluster_0 Sample Prep cluster_1 GC-MS Acquisition cluster_2 Data Validation Sample Raw Sample (10mg) Deriv Derivatization (BSTFA, 60°C) Sample->Deriv Inject Injection (240°C Limit) Deriv->Inject Sep Separation (DB-5MS) Inject->Sep Detect MS Detection (Scan 40-500) Sep->Detect Check1 Check M/M+2 (3:1 Ratio) Detect->Check1 Check2 Check m/z 73 (TMS Confirmed) Check1->Check2 Result Purity % Calculated Check2->Result

Figure 2: End-to-End Validation Workflow. Note the critical temperature limit at the injection stage.

Part 4: References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA + TMCS. Retrieved from

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Chlorophenols. NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. (2025).[1] Comparative Guide to HPLC and GC-MS for Purity Confirmation. Retrieved from

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry (Chlorine/Bromine Patterns). Retrieved from

  • Phenomenex. (2025).[2] GC vs HPLC: Method Selection Guide. Retrieved from

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 4-Chloro-2-iodo-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 4-Chloro-2-iodo-5-methylphenol, a halogenated phenol with potential applications in drug discovery, rigorous elemental analysis is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of the primary analytical standards and methodologies for determining the elemental composition of this molecule, offering insights to inform experimental design and ensure data integrity.

The Criticality of Elemental Analysis for Halogenated Phenols

4-Chloro-2-iodo-5-methylphenol (C₇H₆ClIO) is a polysubstituted phenol. The presence of both chlorine and iodine, alongside carbon and hydrogen, necessitates a multi-elemental analytical approach. Accurate determination of the mass percentages of these elements is crucial for:

  • Structural Confirmation: Verifying the empirical formula against the theoretical composition.

  • Purity Assessment: Quantifying the purity of synthesized batches and identifying potential inorganic or organic impurities.

  • Stoichiometric Calculations: Ensuring accurate molar concentrations for subsequent reactions and biological assays.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Core Methodologies for Elemental Analysis

The determination of carbon, hydrogen, chlorine, and iodine in an organic matrix is typically achieved through two principal methodologies: Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The choice between these techniques is dictated by factors including the desired level of sensitivity, sample throughput, and the specific elements of interest.

Combustion Analysis: A Classic and Robust Approach

Combustion analysis is a well-established and widely used technique for the determination of carbon, hydrogen, nitrogen, and sulfur (CHNS) in organic compounds.[1][2][3] With modifications, this method is also highly effective for halogen determination.

The Underlying Principle: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and the halogens (chlorine and iodine) to their respective hydrogen halides (HCl and HI) and other oxidized forms. These combustion products are then passed through a series of traps or columns where they are separated and quantified.

For halogen analysis, the combustion gases are typically absorbed into a solution, which is then analyzed by titration or ion chromatography (IC).[4][5]

Visualizing the Workflow: Combustion Analysis for Halogen Determination

Combustion_Analysis_Workflow cluster_combustion Combustion Stage cluster_detection Detection Stage Sample Sample Weighing (4-Chloro-2-iodo-5-methylphenol) Furnace High-Temperature Combustion (in O₂ stream) Sample->Furnace Gases Combustion Products (CO₂, H₂O, HCl, HI, etc.) Furnace->Gases Absorption Absorption into Solution Gases->Absorption Titration Potentiometric Titration or Ion Chromatography Absorption->Titration Results Elemental Composition (%C, %H, %Cl, %I) Titration->Results

Caption: Workflow for elemental analysis of 4-Chloro-2-iodo-5-methylphenol using combustion analysis.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The High-Sensitivity Alternative

ICP-MS is a powerful analytical technique renowned for its exceptional sensitivity and ability to perform multi-elemental analysis at trace and ultra-trace levels.[6][7] While traditionally used for metals, advancements in ICP-MS technology have enabled the reliable determination of non-metals, including halogens.[8][9][10]

The Underlying Principle: The sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each isotope, allowing for the quantification of the elemental composition.

For organic samples like 4-Chloro-2-iodo-5-methylphenol, a digestion step is typically required to break down the organic matrix and introduce the sample in a liquid form.

Visualizing the Decision Process: Selecting the Right Analytical Standard

Method_Selection_Flowchart Start Define Analytical Goal for 4-Chloro-2-iodo-5-methylphenol Purity Bulk Purity Assessment & Formula Confirmation Start->Purity Trace Trace Element Impurity Analysis Start->Trace Combustion Combustion Analysis Purity->Combustion Yes ICPMS ICP-MS Trace->ICPMS Yes

Caption: Decision flowchart for selecting an analytical method based on experimental objectives.

Comparative Analysis of Methodologies

The selection of an appropriate analytical technique hinges on a thorough understanding of their respective strengths and limitations.

ParameterCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle High-temperature oxidation and subsequent detection of combustion products.Atomization and ionization in argon plasma followed by mass spectrometric detection.
Primary Application Determination of bulk elemental composition (C, H, N, S, Halogens).[2][3]Trace and ultra-trace elemental analysis, including halogens.[6][7]
Sensitivity Percent (%) to parts per million (ppm) level.Parts per million (ppm) to parts per trillion (ppt) level.[6]
Sample Preparation Direct analysis of solid or liquid samples.Requires sample digestion to convert the organic matrix into a liquid form.[9]
Throughput Relatively high.Can be lower due to the digestion step.
Instrumentation Cost Moderate.High.
Key Advantages Robust, reliable, and well-standardized for bulk analysis. Direct analysis of the sample.Exceptional sensitivity, multi-element capability.
Potential Challenges Incomplete combustion can lead to inaccurate results.Spectral interferences and matrix effects can be a concern.[9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of results, detailed and validated experimental protocols are essential.

Protocol 1: Determination of C, H, and Halogens by Combustion Analysis

This protocol outlines the general steps for the elemental analysis of 4-Chloro-2-iodo-5-methylphenol using an automated combustion analyzer.

1. Instrument Calibration and Preparation:

  • Calibrate the instrument using certified reference materials (CRMs) with known elemental compositions. For halogen determination, CRMs such as 4-chlorobenzoic acid and 4-iodobenzoic acid are suitable.
  • Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's instructions.
  • Verify the purity of the oxygen and carrier gas (typically helium).

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the 4-Chloro-2-iodo-5-methylphenol sample into a tin or silver capsule.
  • For volatile samples, use a sealed capsule.
  • Record the exact weight to four decimal places.

3. Combustion and Analysis:

  • Introduce the encapsulated sample into the combustion furnace (typically at ~900-1100 °C) in a stream of pure oxygen.
  • The resulting combustion gases (CO₂, H₂O, HCl, HI, etc.) are passed through a reduction tube to convert any nitrogen oxides to N₂ and to remove excess oxygen.
  • The gases are then separated using a chromatographic column.
  • A thermal conductivity detector (TCD) is used to quantify CO₂ and H₂O for carbon and hydrogen determination.
  • For halogens, the combustion products are passed through an absorption tube containing a specific reagent. The resulting solution is then analyzed by potentiometric titration with a standardized silver nitrate solution or by ion chromatography.[4][11]

4. Data Analysis:

  • The instrument software calculates the percentage of each element based on the detector response and the sample weight.
  • Compare the experimental results with the theoretical values for C₇H₆ClIO.
Protocol 2: Determination of Chlorine and Iodine by ICP-MS

This protocol provides a general workflow for the analysis of halogens in 4-Chloro-2-iodo-5-methylphenol using ICP-MS.

1. Instrument Tuning and Calibration:

  • Tune the ICP-MS instrument to optimize sensitivity and minimize interferences.
  • Perform a multi-element calibration using certified aqueous standards for chlorine and iodine.
  • An internal standard (e.g., rhodium) should be used to correct for matrix effects and instrumental drift.

2. Sample Digestion:

  • Accurately weigh a small amount of the 4-Chloro-2-iodo-5-methylphenol sample into a clean digestion vessel.
  • Add a suitable digestion acid mixture (e.g., nitric acid and hydrogen peroxide).
  • Perform microwave-assisted digestion to completely break down the organic matrix.
  • After digestion, dilute the sample to a final volume with deionized water.

3. Analysis:

  • Introduce the digested sample solution into the ICP-MS system.
  • The instrument will measure the ion counts for the specific isotopes of chlorine (³⁵Cl, ³⁷Cl) and iodine (¹²⁷I).
  • The software will calculate the concentration of each halogen in the solution.

4. Data Analysis:

  • Calculate the mass percentage of chlorine and iodine in the original solid sample based on the concentration in the digested solution, the final volume, and the initial sample weight.
  • Ensure that appropriate blank subtractions are performed to account for any contamination from the reagents or digestion process.

Conclusion and Recommendations

For the routine elemental analysis of 4-Chloro-2-iodo-5-methylphenol to confirm its empirical formula and assess bulk purity, combustion analysis is the recommended methodology. It is a robust, cost-effective, and well-established technique that provides accurate and precise data for the principal elements (C, H, Cl, I).

ICP-MS should be reserved for applications requiring higher sensitivity, such as the determination of trace halogenated impurities or in matrices where the concentration of the analyte is very low. While powerful, the complexity of the sample preparation and the potential for interferences necessitate a higher level of expertise for method development and validation.

The adoption of these analytical standards and protocols will empower researchers, scientists, and drug development professionals to ensure the quality and integrity of their work with 4-Chloro-2-iodo-5-methylphenol, ultimately contributing to the advancement of pharmaceutical science.

References

  • 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. ResearchGate. Accessed February 8, 2024. [Link]

  • 4-Chloro-2-methylphenol | C7H7ClO | CID 14855. PubChem. Accessed February 8, 2024. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. Accessed February 8, 2024. [Link]

  • Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. ResearchGate. Accessed February 8, 2024. [Link]

  • 4-Iodo-2-methylphenol | C7H7IO | CID 143713. PubChem. Accessed February 8, 2024. [Link]

  • Chemical Properties of Phenol, 4-chloro-2-methyl- (CAS 1570-64-5). Cheméo. Accessed February 8, 2024. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. Accessed February 8, 2024. [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. Accessed February 8, 2024. [Link]

  • Elemental analysis: operation & applications. Elementar. Accessed February 8, 2024. [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. Accessed February 8, 2024. [Link]

  • ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Lucideon. Accessed February 8, 2024. [Link]

  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Accessed February 8, 2024. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. Accessed February 8, 2024. [Link]

  • Halogens – (Fluorine, Chlorine, Bromine, Iodine). Mikroanalytisches Labor Pascher. Accessed February 8, 2024. [Link]

  • Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. SciSpace. Accessed February 8, 2024. [Link]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Analytik Jena. Accessed February 8, 2024. [Link]

  • ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). Accessed February 8, 2024. [Link]

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Elemental Lab. Accessed February 8, 2024. [Link]

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